molecular formula C24H26N8O2 B606090 (S)-BI 665915

(S)-BI 665915

Cat. No.: B606090
M. Wt: 458.5 g/mol
InChI Key: QGPXEIMWTKWHMH-DEOSSOPVSA-N
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Description

BI-665915 is a 5-lipoxygenase activating protein inhibitor.

Properties

IUPAC Name

2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N8O2/c1-24(19-8-9-19,18-6-4-15(5-7-18)16-10-26-23(25)27-11-16)22-29-21(34-30-22)17-12-28-32(13-17)14-20(33)31(2)3/h4-7,10-13,19H,8-9,14H2,1-3H3,(H2,25,26,27)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPXEIMWTKWHMH-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC=C(C=C2)C3=CN=C(N=C3)N)C4=NOC(=N4)C5=CN(N=C5)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1CC1)(C2=CC=C(C=C2)C3=CN=C(N=C3)N)C4=NOC(=N4)C5=CN(N=C5)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of (S)-BI 665915 in the Leukotriene Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotrienes are potent pro-inflammatory lipid mediators derived from the 5-lipoxygenase (5-LO) pathway, playing a critical role in the pathophysiology of a range of inflammatory diseases. The 5-lipoxygenase-activating protein (FLAP) is an essential component in the biosynthesis of leukotrienes, making it a key target for therapeutic intervention. (S)-BI 665915 is a highly potent and selective inhibitor of FLAP. This technical guide provides an in-depth overview of the role of this compound in the leukotriene pathway, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the relevant biological and experimental frameworks.

The Leukotriene Synthesis Pathway and the Role of FLAP

The synthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then transferred by FLAP to the enzyme 5-lipoxygenase (5-LO). 5-LO catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), the unstable precursor for all other leukotrienes.[1][2][3] LTA4 can be subsequently converted to leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) through the action of LTC4 synthase.[1][2] LTB4 is a powerful chemoattractant for neutrophils, while cysteinyl leukotrienes are potent bronchoconstrictors and increase vascular permeability.[3]

FLAP, a nuclear membrane protein, is indispensable for the cellular synthesis of leukotrienes.[1] It acts as a scaffold protein, bringing arachidonic acid into close proximity with 5-LO, thereby facilitating the enzymatic reaction. Inhibition of FLAP effectively blocks the entire leukotriene synthesis cascade, preventing the production of both LTB4 and the cysteinyl leukotrienes.

Leukotriene_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LO / FLAP FLAP FLAP Five_LO 5-Lipoxygenase (5-LO) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 PLA2 Phospholipase A2 LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase Inhibitor This compound Inhibitor->FLAP Inhibition

Caption: The leukotriene synthesis pathway and the inhibitory action of this compound on FLAP.

This compound: A Potent and Selective FLAP Inhibitor

This compound is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of FLAP. Its high affinity for FLAP translates to effective inhibition of leukotriene production in cellular and whole blood assays.

Quantitative Data

The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound.

Parameter Value Assay Species
IC501.7 nMFLAP Binding AssayHuman
IC5045 nMHuman Whole Blood Assay (LTB4 production)Human

Table 1: In Vitro Potency of this compound

Species Clearance (mL/min/kg) Volume of Distribution (L/kg) Oral Bioavailability (%)
Rat1151.3 - 5.250 - 75
Dog9.31.3 - 5.250 - 75
Monkey14.51.3 - 5.250 - 75

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

Experimental Protocols

This section outlines the general methodologies for the key experiments used to characterize FLAP inhibitors like this compound.

FLAP Binding Assay (Radioligand Competition)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to FLAP in a membrane preparation.

Methodology:

  • Membrane Preparation: Prepare a crude membrane fraction from cells expressing human FLAP. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane-containing fraction.

  • Radioligand: A radiolabeled FLAP inhibitor (e.g., [3H]-MK-886) is used as the tracer.

  • Assay Conditions: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter mat.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

FLAP_Binding_Workflow Start Start Membrane_Prep Prepare FLAP-expressing cell membranes Start->Membrane_Prep Incubation Incubate membranes with radioligand and this compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Quantify radioactivity Filtration->Counting Analysis Calculate IC50 Counting->Analysis End End Analysis->End

Caption: Experimental workflow for a FLAP radioligand binding assay.

Human Whole Blood Assay (LTB4 Production)

This functional assay measures the inhibitory effect of a test compound on the production of LTB4 in human whole blood stimulated to produce leukotrienes.

Methodology:

  • Blood Collection: Collect fresh human venous blood into heparinized tubes.

  • Compound Incubation: Pre-incubate aliquots of whole blood with various concentrations of the test compound (this compound) or vehicle control.

  • Stimulation: Induce leukotriene synthesis by adding a calcium ionophore, such as A23187 (typically at a final concentration of 10-50 µM).

  • Incubation: Incubate the blood at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination and Sample Preparation: Stop the reaction by placing the tubes on ice and/or adding a chelating agent like EDTA. Centrifuge to separate plasma.

  • LTB4 Quantification: Measure the concentration of LTB4 in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percent inhibition of LTB4 production at each concentration of the test compound and determine the IC50 value.

Pharmacokinetic Studies in Animals

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in preclinical species.

Methodology:

  • Animal Models: Use common laboratory animal species such as rats, dogs, and monkeys.

  • Dosing: Administer the test compound (this compound) via intravenous (IV) and oral (PO) routes at a defined dose.

  • Sample Collection: Collect blood samples at various time points after dosing. Process the blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

Conclusion

This compound is a potent and selective FLAP inhibitor that effectively blocks the leukotriene synthesis pathway. Its favorable in vitro potency and preclinical pharmacokinetic profile make it a valuable tool for investigating the role of leukotrienes in inflammatory diseases and a promising lead compound for the development of novel anti-inflammatory therapies. The experimental protocols outlined in this guide provide a framework for the characterization of FLAP inhibitors and their effects on the leukotriene pathway. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound.

References

(S)-BI 665915: A Technical Guide to Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including respiratory and cardiovascular conditions.[1][3] This technical guide provides an in-depth overview of the target validation studies for this compound, focusing on its mechanism of action, key experimental data, and the detailed protocols utilized in its validation.

Introduction: The Role of FLAP in Leukotriene Synthesis

Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. The 5-lipoxygenase-activating protein (FLAP) is an integral membrane protein that plays a crucial role in this process by binding to arachidonic acid and presenting it to 5-lipoxygenase.[3] By inhibiting FLAP, this compound effectively blocks the initial step of leukotriene biosynthesis, leading to a reduction in the production of downstream pro-inflammatory mediators such as Leukotriene B4 (LTB4).

Mechanism of Action of this compound

This compound acts as a direct antagonist of FLAP.[3] Its binding to FLAP prevents the necessary conformational changes and the subsequent transfer of arachidonic acid to 5-lipoxygenase, thereby inhibiting the synthesis of all leukotrienes. This targeted approach provides a specific mechanism for reducing leukotriene-mediated inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data from target validation studies of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTargetSpeciesIC50 Value
FLAP Binding AssayFLAPHuman1.7 nM[2]
Functional Assay (LTB4 Inhibition)FLAPHuman (Whole Blood)45 nM[2]
Functional Assay (LTB4 Inhibition)FLAPMouse (Whole Blood)4800 nM[2]

Table 2: In Vivo Pharmacokinetic Profile of this compound

SpeciesAdministrationDoseKey Findings
RatIV1 mg/kgLow plasma clearance (7% of hepatic blood flow)[2]
DogIV1 mg/kgLow plasma clearance (2.8% of hepatic blood flow)[2]
Cynomolgus MonkeyIV1 mg/kgLow plasma clearance (3.6% of hepatic blood flow)[2]
Rat, Dog, Cynomolgus MonkeyOral10 mg/kgGood bioavailability (45-63%)[2]
MouseOral1-100 mg/kgDose-dependent inhibition of LTB4 production[2]

Experimental Protocols

FLAP Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from FLAP.

Materials:

  • Human leukocyte membranes (source of FLAP)

  • Radiolabeled FLAP ligand (e.g., [3H]-MK-886)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare a suspension of human leukocyte membranes in the assay buffer.

  • Add the radiolabeled ligand to the membrane suspension.

  • Add varying concentrations of the test compound (this compound) or vehicle control.

  • Incubate the mixture at a specified temperature (e.g., room temperature) for a defined period to allow for binding equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Human Whole Blood LTB4 Assay

This functional assay assesses the ability of a compound to inhibit the production of LTB4 in a more physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood (anticoagulated with heparin)

  • Test compound (this compound)

  • Calcium ionophore (e.g., A23187) as a stimulant

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 quantification

  • Microplate reader

Protocol:

  • Pre-incubate aliquots of human whole blood with varying concentrations of this compound or vehicle control for a specified time at 37°C.

  • Stimulate the blood samples with a calcium ionophore to induce LTB4 production.

  • Incubate the stimulated blood for a defined period at 37°C.

  • Stop the reaction by placing the samples on ice and/or adding a stopping reagent.

  • Centrifuge the samples to separate the plasma.

  • Collect the plasma and store it at -80°C until analysis.

  • Quantify the concentration of LTB4 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of LTB4 production at each concentration of the test compound and determine the IC50 value.

Visualizations

Leukotriene Biosynthesis Pathway and Inhibition by this compound

Leukotriene_Pathway cluster_nuclear_membrane Nuclear Membrane Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 FLAP 5-Lipoxygenase Activating Protein (FLAP) Arachidonic_Acid->FLAP Binds 5-LO 5-Lipoxygenase (5-LO) LTA4 LTA4 5-LO->LTA4 Converts AA to LTA4 FLAP->5-LO Presents AA LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTB4 LTB4 LTA4->LTB4 via LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 via LTC4 Synthase LTD4_LTE4 LTD4_LTE4 LTC4->LTD4_LTE4 -> LTD4 -> LTE4 (Cysteinyl Leukotrienes) BI_665915 This compound BI_665915->FLAP Inhibits

Caption: Inhibition of the leukotriene pathway by this compound.

Experimental Workflow for FLAP Binding Assay

FLAP_Binding_Workflow Start Start Prepare_Membranes 1. Prepare Human Leukocyte Membranes Start->Prepare_Membranes Add_Radioligand 2. Add Radioligand ([3H]-MK-886) Prepare_Membranes->Add_Radioligand Add_Compound 3. Add this compound (or Vehicle) Add_Radioligand->Add_Compound Incubate 4. Incubate to Equilibrium Add_Compound->Incubate Filter 5. Rapid Filtration Incubate->Filter Wash 6. Wash Filters Filter->Wash Measure 7. Scintillation Counting Wash->Measure Analyze 8. Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the FLAP radioligand binding assay.

Experimental Workflow for Whole Blood LTB4 Assay

LTB4_Assay_Workflow Start Start Preincubate 1. Pre-incubate Whole Blood with this compound Start->Preincubate Stimulate 2. Stimulate with Calcium Ionophore Preincubate->Stimulate Incubate 3. Incubate at 37°C Stimulate->Incubate Stop_Reaction 4. Stop Reaction Incubate->Stop_Reaction Centrifuge 5. Centrifuge to Separate Plasma Stop_Reaction->Centrifuge Collect_Plasma 6. Collect Plasma Centrifuge->Collect_Plasma Quantify 7. Quantify LTB4 by ELISA Collect_Plasma->Quantify Analyze 8. Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for the human whole blood LTB4 functional assay.

References

An In-Depth Technical Guide to (S)-BI 665915: A Potent and Selective FLAP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented, along with a summary of its pharmacokinetic properties. Visual representations of its mechanism of action within the leukotriene signaling pathway and a typical experimental workflow are also included to facilitate a deeper understanding of this important research compound.

Chemical Structure and Properties

This compound is an oxadiazole-containing compound with the chemical formula C₂₄H₂₆N₈O₂.[1] Its structure is characterized by a central oxadiazole ring linked to pyrazole and a chiral cyclopropyl-containing moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-(4-(5-((S)-1-(4-(2-aminopyrimidin-5-yl)phenyl)-1-cyclopropylethyl)-1,2,4-oxadiazol-3-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamideN/A
Molecular Formula C₂₄H₂₆N₈O₂[1]
Molecular Weight 458.52 g/mol [1]
CAS Number 1360550-05-5[1]
SMILES String CN(C)C(=O)Cn1ncc(c1)c2nc(o2)--INVALID-LINK--(c3ccc(cc3)c4cncnc4N)C5CC5N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSON/A

Pharmacological Properties

This compound is a highly potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP).[2][3] FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the first committed step in the biosynthesis of leukotrienes.[3] By binding to FLAP, this compound effectively blocks the production of all leukotrienes, including the potent chemoattractant leukotriene B4 (LTB₄).

Table 2: In Vitro and In Vivo Activity of this compound

AssaySpeciesIC₅₀Reference
FLAP Binding Assay Human1.7 nM[2][3]
Human Whole Blood LTB₄ Assay Human45 nM[2][3]
Mouse Whole Blood LTB₄ Assay Mouse4800 nM[2]

Table 3: Pharmacokinetic Properties of this compound

SpeciesRouteDoseBioavailability (%)Plasma ClearanceVolume of Distribution (Vss)
Rat IV1 mg/kg-7% of hepatic blood flow0.5 - 1.2 L/kg
PO10 mg/kg45 - 63%--
Dog IV1 mg/kg-2.8% of hepatic blood flow0.5 - 1.2 L/kg
PO10 mg/kg45 - 63%--
Cynomolgus Monkey IV1 mg/kg-3.6% of hepatic blood flow0.5 - 1.2 L/kg
PO10 mg/kg45 - 63%--

(Data sourced from MedchemExpress and Boehringer Ingelheim's opnMe portal, which reference the primary literature)[2][3]

Signaling Pathway

This compound exerts its pharmacological effect by intervening in the initial stages of the leukotriene biosynthesis pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.

Leukotriene_Pathway PLA2 Phospholipase A₂ (cPLA₂) AA Arachidonic Acid (AA) PLA2->AA releases Membrane Cell Membrane (Phospholipids) Membrane->PLA2 Stimulus (e.g., Ca²⁺) FLAP 5-Lipoxygenase Activating Protein (FLAP) AA->FLAP LO5 5-Lipoxygenase (5-LO) FLAP->LO5 presents AA to HPETE 5-Hydroperoxyeicosatetraenoic acid (5-HPETE) LO5->HPETE catalyzes LTA4 Leukotriene A₄ (LTA₄) HPETE->LTA4 LTA4_hydrolase LTA₄ Hydrolase LTB4 Leukotriene B₄ (LTB₄) LTA4_hydrolase->LTB4 LTA4->LTA4_hydrolase LTC4_synthase LTC₄ Synthase LTA4->LTC4_synthase LTC4 Leukotriene C₄ (LTC₄) LTC4_synthase->LTC4 Inflammation Pro-inflammatory Effects (e.g., chemotaxis) LTB4->Inflammation LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 Bronchoconstriction Bronchoconstriction, Increased Vascular Permeability LTC4->Bronchoconstriction LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 LTD4->Bronchoconstriction LTE4->Bronchoconstriction BI665915 This compound BI665915->FLAP Inhibits

Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for this compound. These protocols are based on standard techniques in the field and information available for this compound.

FLAP Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the FLAP protein by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Human neutrophil or HL-60 cell membranes (source of FLAP)

  • [³H]-MK-886 (radioligand)

  • This compound (test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from human neutrophils or differentiated HL-60 cells by homogenization and differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer

    • 50 µL of a serial dilution of this compound in Assay Buffer. For total binding wells, add 50 µL of Assay Buffer. For non-specific binding wells, add 50 µL of a high concentration of an unlabeled FLAP inhibitor (e.g., 10 µM MK-886).

    • 50 µL of [³H]-MK-886 at a concentration close to its Kd.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane homogenate - Radioligand ([³H]-MK-886) - Test compound (this compound) Start->Prepare_Reagents Assay_Plate Set up 96-well Assay Plate: - Add buffer, test compound, radioligand, and membranes Prepare_Reagents->Assay_Plate Incubate Incubate to reach equilibrium (e.g., 60-90 min at RT) Assay_Plate->Incubate Filter_Wash Filter and Wash (Separate bound from free radioligand) Incubate->Filter_Wash Add_Scintillant Add Scintillation Cocktail Filter_Wash->Add_Scintillant Read_Plate Read Plate in Scintillation Counter Add_Scintillant->Read_Plate Analyze_Data Data Analysis: - Calculate specific binding - Determine IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for a competitive radioligand binding assay.

Human Whole Blood LTB₄ Assay

This assay measures the functional inhibition of FLAP by this compound in a physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood (anticoagulated with heparin)

  • This compound

  • Calcium ionophore A23187 or calcimycin (stimulant)

  • Phosphate Buffered Saline (PBS)

  • Methanol or acetonitrile (for protein precipitation)

  • LTB₄ ELISA kit or LC-MS/MS system for quantification

Procedure:

  • Compound Incubation: Pre-incubate aliquots of whole blood with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

  • Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., 10 µM A23187) to the blood samples and incubate for a further 15-30 minutes at 37°C.

  • Termination and Lysis: Stop the reaction by placing the samples on ice and adding 2 volumes of ice-cold methanol or by centrifuging to separate plasma and then precipitating proteins.

  • Sample Preparation: Centrifuge the samples to pellet precipitated proteins and cell debris. Collect the supernatant. The supernatant may require further purification (e.g., solid-phase extraction) depending on the detection method.

  • LTB₄ Quantification: Measure the concentration of LTB₄ in the processed samples using a validated LTB₄ ELISA kit or by LC-MS/MS.

  • Data Analysis: Plot the LTB₄ concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Pharmacokinetic Study in Rodents

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Animals:

  • Male Sprague-Dawley rats (or other relevant species)

Materials:

  • This compound

  • Dosing vehicle (e.g., 0.5% methylcellulose in water)

  • Blood collection tubes (e.g., with K₂EDTA)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Intravenous (IV) Administration: Administer this compound dissolved in a suitable vehicle as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer this compound suspended in the dosing vehicle as a single dose by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability from the plasma concentration-time data.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-lipoxygenase pathway in health and disease. Its high potency and selectivity for FLAP, combined with favorable pharmacokinetic properties in several preclinical species, make it a suitable compound for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing this compound in their investigations.

References

(S)-BI 665915: An In-Depth Technical Guide to its Selectivity Profile Against Lipoxygenases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of (S)-BI 665915, a potent antagonist of the 5-Lipoxygenase Activating Protein (FLAP). The document details its mechanism of action, presents available data on its selectivity for the 5-lipoxygenase (5-LOX) pathway over other lipoxygenase pathways (12-LOX and 15-LOX), and provides detailed experimental protocols for relevant assays.

Core Concept: Selectivity Through Mechanism of Action

This compound is a highly potent and selective antagonist of the 5-Lipoxygenase Activating Protein (FLAP) with an IC50 of 1.7 nM.[1] FLAP is a crucial transfer protein that presents arachidonic acid to 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators.[1] By binding to FLAP, this compound effectively inhibits the production of leukotrienes, such as Leukotriene B4 (LTB4).

Quantitative Data Presentation

The selectivity of this compound is primarily defined by its high potency against FLAP, which indirectly and selectively inhibits the 5-LOX pathway.

Table 1: Potency of this compound against FLAP

TargetParameterValueAssay Type
5-Lipoxygenase Activating Protein (FLAP)IC501.7 nMFLAP binding assay[1]

Table 2: Conceptual Selectivity Profile of this compound

Lipoxygenase PathwayTargetExpected Effect of this compoundRationale
5-LipoxygenaseFLAPPotent InhibitionDirect antagonism of FLAP, which is essential for 5-LOX activity in cells.[1]
12-Lipoxygenase12-LOX EnzymeNo Direct InhibitionThe 12-LOX pathway is FLAP-independent.
15-Lipoxygenase15-LOX EnzymeNo Direct InhibitionThe 15-LOX pathway is FLAP-independent.

Experimental Protocols

FLAP Binding Assay

This assay determines the affinity of a compound for FLAP.

Objective: To measure the IC50 value of this compound for FLAP.

Methodology:

  • Membrane Preparation:

    • Culture human myeloid cells, such as HL-60, which express FLAP.

    • Homogenize the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Reaction:

    • In a multi-well plate, add the cell membrane preparation.

    • Add a radiolabeled FLAP ligand (e.g., [3H]-MK-886) at a fixed concentration.

    • Add varying concentrations of the test compound, this compound.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of radioligand binding against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

FLAP_Binding_Assay cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_detection Detection cluster_analysis Data Analysis HL60 HL-60 Cells Homogenize Homogenization HL60->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Membranes FLAP-containing Membranes Centrifuge2->Membranes Reaction Incubation: - Membranes - [3H]-MK-886 - this compound Membranes->Reaction Filter Filtration Reaction->Filter Wash Washing Filter->Wash Count Scintillation Counting Wash->Count Data_Analysis IC50 Calculation Count->Data_Analysis Radioactivity Data

Figure 1. Workflow for a FLAP competitive binding assay.
Cellular Lipoxygenase Activity Assay (Measurement of Eicosanoids)

This assay measures the production of lipoxygenase products (LTB4, 12-HETE, 15-HETE) from cells.

Objective: To determine the effect of this compound on the production of various lipoxygenase metabolites.

Methodology:

  • Cell Culture and Stimulation:

    • Use appropriate cell types that express the desired lipoxygenases (e.g., human neutrophils for 5-LOX, platelets for 12-LOX, and eosinophils or IL-4-treated monocytes for 15-LOX).

    • Pre-incubate the cells with various concentrations of this compound or vehicle control.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) or a relevant physiological agonist to induce the release of arachidonic acid and activate lipoxygenase pathways.

  • Sample Preparation:

    • Terminate the reaction by centrifugation to pellet the cells.

    • Collect the supernatant containing the released eicosanoids.

    • Perform solid-phase extraction (SPE) to purify and concentrate the lipid mediators from the supernatant.

  • Quantification by LC-MS/MS:

    • Use a reverse-phase liquid chromatography column to separate the different eicosanoids (LTB4, 12-HETE, 15-HETE).

    • Employ a tandem mass spectrometer for sensitive and specific detection and quantification of each analyte using multiple reaction monitoring (MRM).

    • Include deuterated internal standards for each analyte to ensure accurate quantification.

  • Data Analysis:

    • Construct a standard curve for each eicosanoid.

    • Calculate the concentration of each metabolite in the samples.

    • Compare the levels of LTB4, 12-HETE, and 15-HETE in cells treated with this compound to the vehicle-treated control to determine the inhibitory effect on each pathway.

Eicosanoid_Measurement_Workflow cluster_cell_culture Cellular Assay cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Cells Cell Culture (e.g., Neutrophils, Platelets) Preincubation Pre-incubation with This compound Cells->Preincubation Stimulation Stimulation (e.g., A23187) Preincubation->Stimulation Centrifugation Centrifugation Stimulation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction Supernatant->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantification Quantification of LTB4, 12-HETE, 15-HETE LCMS->Quantification Selectivity Determination of Selectivity Profile Quantification->Selectivity

Figure 2. Workflow for cellular lipoxygenase activity assay.

Signaling Pathways

The selectivity of this compound is best understood in the context of the arachidonic acid cascade.

Arachidonic_Acid_Cascade cluster_5LOX 5-Lipoxygenase Pathway cluster_12LOX 12-Lipoxygenase Pathway cluster_15LOX 15-Lipoxygenase Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP LOX12 12-LOX AA->LOX12 LOX15 15-LOX AA->LOX15 LOX5 5-LOX FLAP->LOX5 LTA4 Leukotriene A4 LOX5->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 BI665915 This compound BI665915->FLAP HETE12 12-HETE LOX12->HETE12 HETE15 15-HETE LOX15->HETE15

Figure 3. Simplified signaling pathways of major lipoxygenases.

Conclusion

This compound is a potent FLAP antagonist that demonstrates a highly selective inhibitory profile for the 5-lipoxygenase pathway. This selectivity is inherent to its mechanism of action, as the 12-LOX and 15-LOX pathways are FLAP-independent. The provided experimental protocols offer a framework for the further investigation and confirmation of this selectivity profile in various cellular systems. This targeted approach to inhibiting leukotriene biosynthesis makes this compound a valuable tool for research in inflammatory diseases.

References

(S)-BI 665915: A Potent FLAP Inhibitor for Leukotriene Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Preliminary Cell-Based Assay Results

This technical guide provides a comprehensive overview of the preliminary cell-based assay results for (S)-BI 665915, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating the leukotriene pathway. This guide will delve into the quantitative data from key assays, detailed experimental methodologies, and a visual representation of the underlying biological pathways and workflows.

Core Data Presentation

The following tables summarize the key quantitative data obtained from preliminary cell-based assays of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTargetSpeciesIC50 (nM)Reference
Binding AssayFLAPHuman1.7[1][2][3]
Functional Assay (LTB4 Inhibition)FLAPHuman (Whole Blood)45[1][3]
Functional Assay (LTB4 Inhibition)FLAPMouse (Whole Blood)4800[1]

Table 2: Pharmacokinetic Profile of this compound

SpeciesAdministrationClearanceBioavailabilityReference
RatIV & POLow (7% of hepatic blood flow)45-63%[1]
DogIV & POLow (2.8% of hepatic blood flow)45-63%[1]
Cynomolgus MonkeyIV & POLow (3.6% of hepatic blood flow)45-63%[1]

Experimental Protocols

FLAP Binding Assay (General Methodology)

The potency of this compound in binding to the 5-lipoxygenase-activating protein (FLAP) was determined using a competitive binding assay. While the specific proprietary protocol for BI 665915 is not publicly available, such assays typically involve the following steps:

  • Membrane Preparation: Membranes are prepared from cells expressing human FLAP.

  • Radioligand Incubation: The cell membranes are incubated with a radiolabeled ligand that is known to bind to FLAP.

  • Competitive Binding: A range of concentrations of the test compound, this compound, are added to the incubation mixture to compete with the radioligand for binding to FLAP.

  • Separation: The bound and free radioligand are separated, typically by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Leukotriene B4 (LTB4) Production Inhibition Assay in Human Whole Blood

This functional assay measures the ability of this compound to inhibit the production of leukotriene B4 (LTB4), a key pro-inflammatory mediator, in a physiologically relevant matrix.

  • Blood Collection: Fresh human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: The whole blood is pre-incubated with various concentrations of this compound or a vehicle control for a specified period at 37°C.

  • Stimulation: LTB4 production is stimulated by adding a calcium ionophore, such as A23187, to the blood samples.[4] This triggers the activation of the 5-lipoxygenase pathway.

  • Incubation: The stimulated blood is incubated for a defined time at 37°C to allow for LTB4 synthesis.[4]

  • Termination and Sample Preparation: The reaction is stopped, often by centrifugation to separate plasma. The plasma is then typically subjected to protein precipitation and solid-phase extraction to purify the LTB4.[4]

  • LTB4 Quantification: The concentration of LTB4 in the processed samples is quantified using a sensitive immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[4][5]

  • Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in LTB4 production compared to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Nuclear Membrane cluster_cytosol FLAP FLAP (5-Lipoxygenase Activating Protein) FiveLO 5-LO (5-Lipoxygenase) FLAP->FiveLO Presents AA to LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 Catalyzes conversion AA Arachidonic Acid (from membrane phospholipids) AA->FLAP Binds LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 Metabolized to CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Metabolized to BI665915 This compound BI665915->FLAP Inhibits

Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Experimental Workflow

G cluster_workflow LTB4 Production Inhibition Assay Workflow A 1. Whole Blood Collection (with anticoagulant) B 2. Pre-incubation with this compound A->B C 3. Stimulation (e.g., Calcium Ionophore) B->C D 4. Incubation (37°C) C->D E 5. Sample Processing (Centrifugation, Purification) D->E F 6. LTB4 Quantification (ELISA or RIA) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for the LTB4 production inhibition assay in whole blood.

References

Methodological & Application

Application Notes and Protocols for (S)-BI 665915

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and in vivo experimental protocols for the selective 5-lipoxygenase-activating protein (FLAP) inhibitor, (S)-BI 665915.

This compound is a potent, orally bioavailable small molecule inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is a critical protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, including Leukotriene B4 (LTB4), offering a promising therapeutic strategy for inflammatory conditions.[1]

Mechanism of Action

This compound targets FLAP, an integral membrane protein located in the nuclear envelope. FLAP's primary function is to bind arachidonic acid (AA) and facilitate its transfer to the enzyme 5-lipoxygenase (5-LO).[2][3] The subsequent enzymatic action of 5-LO converts AA into leukotriene A4 (LTA4), the precursor to LTB4 and cysteinyl leukotrienes.[4][5][6] this compound's inhibition of FLAP disrupts this pathway, leading to a significant reduction in the production of these inflammatory mediators.

FLAP_Signaling_Pathway cluster_membrane Nuclear Membrane FLAP FLAP Five_LO 5-LO FLAP->Five_LO presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 catalyzes AA Arachidonic Acid (AA) AA->FLAP binds SBI This compound SBI->FLAP inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation

FLAP Signaling Pathway and Inhibition by this compound.

In Vivo Experimental Data Summary

The following table summarizes key parameters for in vivo studies with this compound in mice.

ParameterDetailsReference
Compound This compound[1]
Target 5-lipoxygenase-activating protein (FLAP)[1][2]
Animal Model C57BL/6 mice[1]
Administration Route Oral (p.o.)[1]
Vehicle 0.5% Methyl cellulose / 0.015% Tween
Dosage (PK) 1, 3, 10, 30, 100 mg/kg[1]
Dosage (PD) Dose-dependent; 100 mg/kg for high exposure[1]
Pharmacodynamic Marker Inhibition of LTB4 production in whole blood[1]

Experimental Protocols

Pharmacokinetic (PK) Study in Mice

This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound in mice following oral administration.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing and Sampling cluster_analysis Analysis prep_compound Prepare this compound in vehicle dosing Administer single oral dose (1-100 mg/kg) prep_compound->dosing prep_animals Acclimate C57BL/6 mice prep_animals->dosing sampling Collect blood samples at specified time points (0-24h) dosing->sampling process_samples Process blood to plasma sampling->process_samples lcms_analysis Quantify this compound by LC-MS/MS process_samples->lcms_analysis pk_parameters Calculate PK parameters (AUC, Cmax, T1/2) lcms_analysis->pk_parameters

Workflow for the Pharmacokinetic Study of this compound in Mice.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) methyl cellulose in sterile water with 0.015% (v/v) Tween 80

  • C57BL/6 mice (male or female, age-matched)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Formulation:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.3, 1, 3, and 10 mg/mL for doses of 1, 3, 10, 30, and 100 mg/kg, respectively, assuming a 10 mL/kg dosing volume).

    • Ensure the suspension is homogenous by vortexing or sonicating before administration.

  • Animal Dosing:

    • Acclimate C57BL/6 mice for at least one week before the experiment.

    • Fast the mice for 4-6 hours before dosing (with free access to water).

    • Administer a single oral dose of the this compound suspension via oral gavage. Include a vehicle control group.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at the following time points post-dose: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.

    • Place the collected blood into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.

Pharmacodynamic (PD) - Ex Vivo LTB4 Inhibition Assay

This protocol describes the assessment of this compound's target engagement in vivo by measuring the inhibition of LTB4 production in whole blood ex vivo.

Materials:

  • This compound formulated as described above.

  • C57BL/6 mice.

  • Calcium Ionophore A23187 (Calcimycin).

  • Heparinized tubes for blood collection.

  • LTB4 ELISA kit or LC-MS/MS for LTB4 quantification.

Procedure:

  • Animal Dosing:

    • Dose mice orally with this compound at various doses (e.g., 1, 3, 10, 30, 100 mg/kg) or vehicle.

  • Blood Collection:

    • At a specified time point post-dosing (e.g., 2 hours), collect whole blood into heparinized tubes.

  • Ex Vivo Stimulation:

    • Aliquot the whole blood into tubes.

    • Stimulate the blood with calcium ionophore A23187 (a final concentration of approximately 10 µM is often effective, but should be optimized) to induce LTB4 production.[7]

    • Include an unstimulated control for each blood sample.

    • Incubate the samples at 37°C for a defined period (e.g., 30 minutes).

  • Sample Processing:

    • Stop the reaction by placing the tubes on ice and then centrifuging to pellet the blood cells.

    • Collect the plasma for LTB4 analysis.

  • LTB4 Quantification:

    • Measure the concentration of LTB4 in the plasma samples using a commercially available LTB4 ELISA kit or a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage inhibition of LTB4 production for each dose of this compound compared to the vehicle-treated, stimulated control.

    • Plot the dose-response curve to determine the ED50 (the dose required to achieve 50% inhibition of LTB4 production).

References

Application Notes and Protocols for (S)-BI 665915 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby blocking the production of leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4).[3] These application notes provide detailed protocols for assessing the in vitro activity of this compound in a cell-based assay by measuring the inhibition of LTB4 production in human monocytic cells.

Data Presentation

The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssaySpeciesIC50 (nM)Reference
FLAP BindingHuman1.7[1][2][3][4]
FLAP Functional Assay (Human Whole Blood)Human45[4]
FLAP Functional Assay (Mouse Whole Blood)Mouse4800[4]

Table 2: Representative Dose-Response Data for LTB4 Inhibition

Note: Specific dose-response data for this compound in a cultured cell line LTB4 assay is not publicly available. The following data is a representative example based on typical FLAP inhibitor activity.

This compound Concentration (nM)% Inhibition of LTB4 Production (Relative to Vehicle Control)
0.15
120
1050
10085
100098

Signaling Pathway

The diagram below illustrates the leukotriene biosynthesis pathway and the mechanism of action of this compound.

FLAP_Pathway cluster_membrane Nuclear Membrane FLAP FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO AA Arachidonic Acid (AA) AA->FLAP cPLA2 cPLA2 cPLA2->AA Membrane_PL Membrane Phospholipids Membrane_PL->cPLA2 Stimulus (e.g., Ca2+ ionophore) Five_HPETE 5-HPETE Five_LO->Five_HPETE LTA4 LTA4 Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 Synthase LTA4->LTC4 LTC4_product LTC4, LTD4, LTE4 LTC4->LTC4_product S_BI_665915 This compound S_BI_665915->FLAP Inhibition

Caption: FLAP Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Inhibition of LTB4 Production in THP-1 Cells

This protocol describes a cell-based assay to determine the potency of this compound in inhibiting the production of LTB4 in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Calcium Ionophore A23187

  • Phosphate Buffered Saline (PBS)

  • LTB4 ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a CO2 incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Cell Seeding:

    • On the day of the experiment, centrifuge the THP-1 cells and resuspend them in fresh, serum-free RPMI-1640 medium to a density of 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Treatment:

    • Add 50 µL of the diluted this compound solutions to the respective wells.

    • For the vehicle control, add 50 µL of medium containing 0.1% DMSO.

    • For the unstimulated control, add 50 µL of medium.

    • Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Prepare a stock solution of Calcium Ionophore A23187 in DMSO. Dilute it in serum-free RPMI-1640 to a working concentration that gives a final concentration of 1-5 µM in the wells.

    • Add 50 µL of the A23187 working solution to all wells except the unstimulated control wells. Add 50 µL of serum-free medium to the unstimulated control wells.

    • Incubate the plate for 15-30 minutes at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After incubation, centrifuge the plate at 500 x g for 10 minutes.

    • Carefully collect the supernatant (cell-free medium) from each well for LTB4 measurement.

  • LTB4 Measurement:

    • Quantify the concentration of LTB4 in the collected supernatants using a commercially available LTB4 ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle-treated, stimulated control.

    • Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Experimental Workflow

The following diagram outlines the workflow for the LTB4 inhibition assay.

Assay_Workflow Start Start: Culture THP-1 Cells Prep_Cells Prepare Cell Suspension (1x10^6 cells/mL) Start->Prep_Cells Seed_Plate Seed 100 µL/well in 96-well plate Prep_Cells->Seed_Plate Add_Compound Add 50 µL of Compound or Vehicle to Wells Seed_Plate->Add_Compound Prep_Compound Prepare this compound Serial Dilutions Prep_Compound->Add_Compound Incubate_1 Incubate 30 min at 37°C Add_Compound->Incubate_1 Add_Stimulant Add 50 µL of A23187 to Stimulated Wells Incubate_1->Add_Stimulant Prep_Stimulant Prepare A23187 Working Solution Prep_Stimulant->Add_Stimulant Incubate_2 Incubate 15-30 min at 37°C Add_Stimulant->Incubate_2 Centrifuge Centrifuge Plate Incubate_2->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant ELISA Perform LTB4 ELISA Collect_Supernatant->ELISA Analyze Data Analysis: Calculate % Inhibition & IC50 ELISA->Analyze End End Analyze->End

Caption: Workflow for the LTB4 Production Inhibition Assay.

References

Measuring the In Vivo Efficacy of (S)-BI 665915: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a preclinical animal model of inflammatory disease. The protocols outlined below are based on established methodologies for assessing the therapeutic potential of anti-inflammatory compounds and can be adapted for specific research needs.

Introduction

The 5-lipoxygenase (5-LO) pathway plays a critical role in the inflammatory response through the production of leukotrienes. The 5-lipoxygenase-activating protein (FLAP) is an integral membrane protein that facilitates the interaction of 5-LO with its substrate, arachidonic acid, initiating the cascade of leukotriene synthesis. By binding to FLAP, this compound effectively blocks this initial step, leading to a reduction in the production of all downstream leukotrienes. This mechanism of action makes this compound a promising candidate for the treatment of various inflammatory conditions, including arthritis, asthma, and atherosclerosis.

This document provides a comprehensive guide for researchers to design and execute in vivo efficacy studies of this compound. It includes a detailed signaling pathway diagram, a generalized experimental workflow, and a specific protocol for a collagen-induced arthritis (CIA) mouse model, a well-established model for studying chronic inflammation.

Signaling Pathway of this compound Action

FLAP_Inhibition cluster_membrane Cell Membrane Arachidonic Acid (Membrane) Arachidonic Acid (Membrane) FLAP FLAP Arachidonic Acid (Membrane)->FLAP 5-LO (active) 5-LO (active) FLAP->5-LO (active) Presents AA 5-LO (inactive) 5-LO (inactive) 5-LO (inactive)->5-LO (active) Translocation Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Arachidonic Acid (Cytosol) Arachidonic Acid (Cytosol) Phospholipase A2->Arachidonic Acid (Cytosol) Arachidonic Acid (Cytosol)->Arachidonic Acid (Membrane) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-LO (active)->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation BI_665915 This compound BI_665915->FLAP

Caption: Mechanism of action of this compound.

General Experimental Workflow for In Vivo Efficacy Studies

InVivo_Workflow Animal Model Selection Animal Model Selection Disease Induction Disease Induction Animal Model Selection->Disease Induction Grouping and Randomization Grouping and Randomization Disease Induction->Grouping and Randomization Dosing Regimen Dosing Regimen Grouping and Randomization->Dosing Regimen Efficacy Endpoint Measurement Efficacy Endpoint Measurement Dosing Regimen->Efficacy Endpoint Measurement Data Analysis Data Analysis Efficacy Endpoint Measurement->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: General workflow for in vivo efficacy testing.

Detailed Protocol: this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol describes a representative study to evaluate the efficacy of this compound in a mouse model of collagen-induced arthritis, a widely used model that shares pathological features with human rheumatoid arthritis.

1. Materials and Reagents

  • This compound (source to be specified)

  • Vehicle (e.g., 0.5% (w/v) Methocel in sterile water)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Anesthetic (e.g., isoflurane)

  • Calipers for paw thickness measurement

  • Syringes and needles

  • Standard laboratory equipment for animal handling and tissue collection.

2. Animal Model

  • Species: DBA/1 mice (male, 8-10 weeks old)

  • Housing: Standard specific-pathogen-free (SPF) conditions, 12-hour light/dark cycle, ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the start of the experiment.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

3. Experimental Procedure

3.1. Induction of Arthritis

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.

    • Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.

    • Administer 100 µL of the emulsion intradermally at the base of the tail.

3.2. Grouping and Dosing

  • Onset of Arthritis: Monitor mice daily for signs of arthritis (paw swelling and redness) starting from day 21.

  • Grouping: Once clinical signs of arthritis are evident (typically around day 25-28), randomize mice into treatment groups (n=8-10 mice per group) based on their arthritis score to ensure even distribution.

    • Group 1: Vehicle control (e.g., 0.5% Methocel, p.o., daily)

    • Group 2: this compound (Low dose, e.g., 10 mg/kg, p.o., daily)

    • Group 3: this compound (High dose, e.g., 30 mg/kg, p.o., daily)

    • Group 4: Positive control (e.g., Dexamethasone, 1 mg/kg, i.p., daily)

  • Dosing: Administer the assigned treatments daily from the day of randomization until the end of the study (e.g., day 42).

4. Efficacy Endpoints

4.1. Clinical Assessment (Daily)

  • Arthritis Score: Score each paw based on the following scale:

    • 0 = No signs of inflammation

    • 1 = Mild swelling and/or erythema of the wrist or ankle

    • 2 = Moderate swelling and/or erythema of the wrist or ankle

    • 3 = Severe swelling and/or erythema of the entire paw including digits

    • 4 = Maximal inflammation with joint deformity

    • The maximum score per mouse is 16.

  • Paw Thickness: Measure the thickness of both hind paws using a digital caliper.

  • Body Weight: Monitor body weight as an indicator of general health.

4.2. Histopathological Analysis (End of Study)

  • At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws.

  • Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Score the histological changes based on a semi-quantitative scoring system.

4.3. Biomarker Analysis (End of Study)

  • Collect blood samples via cardiac puncture at the time of euthanasia.

  • Prepare serum or plasma and store at -80°C.

  • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and leukotriene B4 (LTB4) using ELISA or multiplex assays.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Clinical Arthritis Score

Treatment GroupMean Arthritis Score (Day 28)Mean Arthritis Score (Day 35)Mean Arthritis Score (Day 42)% Inhibition (Day 42)
Vehicle Control
This compound (10 mg/kg)
This compound (30 mg/kg)
Dexamethasone (1 mg/kg)

Table 2: Effect of this compound on Hind Paw Thickness

Treatment GroupMean Paw Thickness (mm) (Day 42)Change from Baseline (mm)
Vehicle Control
This compound (10 mg/kg)
This compound (30 mg/kg)
Dexamethasone (1 mg/kg)

Table 3: Effect of this compound on Serum Biomarker Levels

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)LTB4 (pg/mL)
Vehicle Control
This compound (10 mg/kg)
This compound (30 mg/kg)
Dexamethasone (1 mg/kg)

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound. By utilizing a well-characterized animal model and a comprehensive set of efficacy endpoints, researchers can effectively assess the therapeutic potential of this novel FLAP inhibitor for the treatment of inflammatory diseases. The provided diagrams and data tables serve as a guide for experimental design, execution, and reporting of findings. It is crucial to adapt these protocols to specific research questions and to adhere to ethical guidelines for animal research.

References

Application Notes and Protocols for (S)-BI 665915 in Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and atherosclerosis. By targeting FLAP, this compound effectively blocks the production of all leukotrienes, making it a valuable tool for studying the role of the leukotriene pathway in these pathologies. These application notes provide detailed protocols and supporting data for the use of this compound in both in vitro and in vivo models of inflammation.

Mechanism of Action

This compound is an orally active, oxadiazole-containing compound that binds to FLAP with high affinity.[1][2] FLAP is a nuclear membrane-associated protein that acts as a transfer protein, presenting arachidonic acid to the 5-lipoxygenase (5-LO) enzyme. This is the initial and rate-limiting step in the leukotriene biosynthesis cascade. By inhibiting FLAP, this compound prevents the synthesis of the unstable intermediate, leukotriene A4 (LTA4), and consequently blocks the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Signaling Pathway of Leukotriene Biosynthesis and Inhibition by this compound

Leukotriene_Pathway cluster_membrane Nuclear Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to Five_LO 5-LO FLAP->Five_LO Presents AA to LTA4_Synthase LTA4 Synthase Five_LO->LTA4_Synthase Activates LTA4 LTA4 LTA4_Synthase->LTA4 Produces LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 LTB4 LTA4_Hydrolase->LTB4 LTC4 LTC4 LTC4_Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 Inhibitor This compound Inhibitor->FLAP Inhibits

Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound on FLAP.

Quantitative Data

This compound exhibits high potency and favorable pharmacokinetic properties across multiple species, making it a suitable tool for preclinical research.

Table 1: In Vitro Potency of this compound

AssaySpeciesIC50 (nM)
FLAP BindingHuman1.7[1][2]
Human Whole Blood (LTB4 production)Human45[2]
Mouse Whole Blood (LTB4 production)Mouse4800[2]

Table 2: Pharmacokinetic Properties of this compound

SpeciesDoseClearance (% Qh)Vss (L/kg)Bioavailability (%)
Rat1 mg/kg i.v., 10 mg/kg p.o.70.5 - 1.245 - 63[2]
Dog1 mg/kg i.v., 10 mg/kg p.o.2.80.5 - 1.245 - 63[2]
Cynomolgus Monkey1 mg/kg i.v., 10 mg/kg p.o.3.60.5 - 1.245 - 63[2]

Experimental Protocols

In Vitro Protocol: Human Whole Blood Assay for LTB4 Production

This protocol describes the methodology to assess the inhibitory effect of this compound on LTB4 production in human whole blood.

Materials:

  • Freshly drawn human venous blood collected in heparinized tubes.

  • This compound (stock solution in DMSO).

  • Calcium ionophore A23187 (stock solution in DMSO).

  • Phosphate Buffered Saline (PBS).

  • ELISA kit for LTB4.

  • DMSO (vehicle control).

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A final DMSO concentration of 0.1% in the assay is recommended.

  • Blood Aliquoting: Aliquot 500 µL of heparinized human whole blood into 1.5 mL microcentrifuge tubes.

  • Pre-incubation with Inhibitor: Add 0.5 µL of the diluted this compound or DMSO (vehicle control) to the blood samples. Gently mix and pre-incubate for 15 minutes at 37°C.

  • Stimulation: Add 5 µL of calcium ionophore A23187 (final concentration 10 µM) to stimulate LTB4 production.

  • Incubation: Incubate the samples for 30 minutes at 37°C with gentle agitation.

  • Termination: Stop the reaction by placing the tubes on ice and adding 500 µL of cold PBS.

  • Plasma Separation: Centrifuge the tubes at 1,500 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant (plasma) and store at -80°C until analysis.

  • LTB4 Measurement: Quantify the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

Experimental Workflow for In Vitro Human Whole Blood Assay

in_vitro_workflow start Start prep_compound Prepare this compound dilutions start->prep_compound aliquot_blood Aliquot human whole blood prep_compound->aliquot_blood pre_incubate Pre-incubate with this compound aliquot_blood->pre_incubate stimulate Stimulate with A23187 pre_incubate->stimulate incubate Incubate at 37°C stimulate->incubate terminate Terminate reaction on ice incubate->terminate centrifuge Centrifuge to separate plasma terminate->centrifuge collect_plasma Collect plasma supernatant centrifuge->collect_plasma elisa Measure LTB4 by ELISA collect_plasma->elisa end End elisa->end

Caption: Workflow for assessing this compound efficacy in a human whole blood assay.

In Vivo Protocol: Mouse Model of Allergic Airway Inflammation

This protocol outlines the use of this compound in a murine model of ovalbumin (OVA)-induced allergic airway inflammation to assess its effect on LTB4 levels in bronchoalveolar lavage fluid (BALF).

Materials:

  • BALB/c mice (6-8 weeks old).

  • Ovalbumin (OVA).

  • Aluminum hydroxide (Alum).

  • This compound.

  • Vehicle (e.g., 0.5% methylcellulose in water).

  • Sterile PBS.

  • LTB4 ELISA kit.

Procedure:

  • Sensitization: Sensitize mice on days 0 and 14 by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of saline.

  • Challenge: From day 21 to 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes each day.

  • Compound Administration: Administer this compound (e.g., 1, 10, 30 mg/kg) or vehicle orally once daily, 1 hour before each OVA challenge.

  • Bronchoalveolar Lavage (BAL): 24 hours after the final challenge (day 24), euthanize the mice.

    • Expose the trachea and make a small incision.

    • Insert a cannula into the trachea and secure it.

    • Instill and withdraw 0.5 mL of ice-cold PBS three times.

    • Pool the recovered fluid (BALF).

  • BALF Processing:

    • Centrifuge the BALF at 400 x g for 10 minutes at 4°C.

    • Collect the supernatant and store it at -80°C for LTB4 analysis.

    • Resuspend the cell pellet for differential cell counting (optional).

  • LTB4 Measurement: Measure the concentration of LTB4 in the BALF supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Experimental Workflow for In Vivo Mouse Model of Allergic Airway Inflammation

in_vivo_workflow start Start sensitization Sensitize mice with OVA/Alum start->sensitization challenge Challenge mice with aerosolized OVA sensitization->challenge Days 21-23 treatment Administer this compound or vehicle challenge->treatment 1 hr prior to challenge bal Perform Bronchoalveolar Lavage (BAL) treatment->bal Day 24 process_balf Process BAL fluid bal->process_balf elisa Measure LTB4 in BALF by ELISA process_balf->elisa end End elisa->end

Caption: Workflow for evaluating this compound in a mouse model of allergic inflammation.

Selectivity

This compound demonstrates high selectivity for FLAP. In a broad panel of 315 G-protein coupled receptors (GPCRs), no significant inhibition was observed at a concentration of 10 µM, highlighting its specific mechanism of action.[1]

Conclusion

This compound is a highly potent and selective FLAP inhibitor with a well-characterized pharmacokinetic profile. The provided protocols and data support its use as a valuable research tool for investigating the role of the leukotriene pathway in various inflammatory diseases. Its efficacy in both in vitro and in vivo models makes it an excellent candidate for target validation and preclinical studies in the field of inflammation and drug discovery.

References

Application Notes and Protocols for (S)-BI 665915 in Primary Human Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. This compound demonstrates a high affinity for FLAP with an IC50 of 1.7 nM in binding assays.[1] Its primary mechanism of action is the inhibition of FLAP-mediated transfer of arachidonic acid to 5-lipoxygenase (5-LO), thereby blocking the production of leukotriene B4 (LTB4) and other downstream leukotrienes. This document provides detailed application notes and protocols for the use of this compound in primary human immune cells, with a focus on a human whole blood assay for assessing its inhibitory activity.

Mechanism of Action

This compound acts as a FLAP antagonist, disrupting the initial steps of the leukotriene biosynthetic pathway. By binding to FLAP, it prevents the necessary protein-protein interaction between FLAP and 5-LO, which is essential for the synthesis of LTB4. This targeted inhibition makes this compound a valuable tool for studying the role of leukotrienes in inflammatory responses and for the development of novel anti-inflammatory therapeutics.

Data Presentation

The inhibitory activity of this compound on LTB4 production in human whole blood is summarized in the table below. This data is representative of expected results from a dose-response experiment.

This compound Concentration (nM)LTB4 Production (% of Control)Standard Deviation
0 (Vehicle Control)1008.5
1856.2
10605.1
50253.8
100102.1
50020.9

Table 1: Dose-Dependent Inhibition of LTB4 Production by this compound in Human Whole Blood. Data represents the percentage of LTB4 production relative to the vehicle-treated control. The IC50 value derived from this representative data is approximately 45 nM.

Mandatory Visualizations

Signaling_Pathway Leukotriene Biosynthesis Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid cPLA2 FLAP 5-Lipoxygenase-Activating Protein (FLAP) Arachidonic Acid->FLAP 5-LO 5-Lipoxygenase (5-LO) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-LO->Leukotriene A4 (LTA4) LTA4 Hydrolase LTA4 Hydrolase Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) LTA4 Hydrolase Pro-inflammatory Effects Pro-inflammatory Effects Leukotriene B4 (LTB4)->Pro-inflammatory Effects FLAP->5-LO AA Transfer BI665915 This compound BI665915->FLAP Inhibition

Caption: Signaling pathway of leukotriene biosynthesis and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood_Collection Collect Human Whole Blood Pre_incubation Pre-incubate Blood with This compound or Vehicle Blood_Collection->Pre_incubation Prepare_Inhibitor Prepare this compound Stock Solutions Prepare_Inhibitor->Pre_incubation Stimulation Stimulate with Calcium Ionophore (e.g., A23187) Pre_incubation->Stimulation Incubation Incubate to allow LTB4 Production Stimulation->Incubation Termination Terminate Reaction and Separate Plasma Incubation->Termination LTB4_Quantification Quantify LTB4 Levels (e.g., ELISA) Termination->LTB4_Quantification Data_Analysis Analyze Data and Determine IC50 LTB4_Quantification->Data_Analysis

Caption: Workflow for evaluating this compound inhibition of LTB4 production in human whole blood.

Experimental Protocols

Protocol 1: Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a standard method for isolating PBMCs from whole blood, which can then be used for in vitro studies with this compound.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS), sterile

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile pipettes

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

  • Collect the mononuclear cell layer (the "buffy coat") using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated cells by adding 30-40 mL of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI 1640 with 10% FBS.

  • Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).

  • The cells are now ready for culture and treatment with this compound.

Protocol 2: Human Whole Blood LTB4 Inhibition Assay

This protocol provides a method to assess the inhibitory effect of this compound on LTB4 production in a physiologically relevant matrix.

Materials:

  • Fresh human whole blood collected in heparinized tubes

  • This compound

  • Dimethyl sulfoxide (DMSO, for inhibitor dilution)

  • Calcium ionophore A23187

  • Phosphate-buffered saline (PBS), sterile

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge with a plate rotor

  • LTB4 ELISA kit

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in PBS to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.

  • Dispense 180 µL of fresh heparinized human whole blood into the wells of a 96-well plate.

  • Add 10 µL of the diluted this compound or vehicle (DMSO in PBS) to the respective wells.

  • Pre-incubate the plate for 15 minutes at 37°C.

  • Prepare a working solution of calcium ionophore A23187 in PBS.

  • Add 10 µL of the A23187 solution to each well to stimulate LTB4 production (a final concentration of 2.5-10 µM is typically effective). For unstimulated controls, add 10 µL of PBS.

  • Incubate the plate for 30 minutes at 37°C.

  • Terminate the reaction by centrifuging the plate at 1000 x g for 10 minutes at 4°C to pellet the blood cells.

  • Carefully collect the plasma supernatant for LTB4 analysis.

  • Quantify the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage inhibition of LTB4 production for each concentration of this compound relative to the vehicle-treated control and determine the IC50 value.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of (S)-BI 665915 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a generalized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-BI 665915 in human plasma. The protocol provides a representative workflow for sample preparation, chromatographic separation, and mass spectrometric detection suitable for pharmacokinetic studies and other research applications. The described method is based on established principles for small molecule bioanalysis and serves as a template that requires validation for specific experimental needs.

Introduction

This compound is a novel small molecule investigational drug. To support its development, a sensitive, selective, and robust analytical method for its quantification in biological matrices such as plasma is essential. LC-MS/MS has become the preferred technique for the bioanalysis of small molecules due to its high sensitivity, specificity, and wide dynamic range.[1] This document outlines a comprehensive protocol for the determination of this compound in human plasma, covering sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher

  • 96-well collection plates

  • Centrifuge capable of accommodating 96-well plates

Sample Preparation

A simple and efficient protein precipitation method is proposed for the extraction of this compound from plasma.[1] This technique is widely used for its simplicity and effectiveness in removing the majority of plasma proteins.[2][3]

Protocol:

  • Allow frozen plasma samples to thaw at room temperature, followed by vortexing to ensure homogeneity.

  • To 50 µL of plasma sample in a 96-well plate, add 150 µL of cold acetonitrile containing the internal standard.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Seal the plate and vortex for 1 minute. The plate is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is critical for resolving the analyte from endogenous plasma components, which can cause matrix effects such as ion suppression or enhancement.[4] A reversed-phase C18 column is a common choice for the separation of small molecules.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Condition
HPLC SystemA high-performance liquid chromatography system
Analytical ColumnC18, 50 x 2.1 mm, 3.5 µm particle size (or equivalent)
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient ElutionTime (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analyte and internal standard are monitored using Multiple Reaction Monitoring (MRM).[5]

Table 2: Mass Spectrometry Parameters

ParameterSuggested Condition
Mass SpectrometerA triple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas35 psi
Collision GasNitrogen
MRM TransitionsTo be determined by direct infusion of the analyte and internal standard.
Analyte
This compound
SIL-IS

TBD: To Be Determined. These parameters must be optimized for the specific compound.

Method Validation

A developed bioanalytical method must be validated to ensure its reliability.[6] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[4]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

Table 3: Representative Calibration Curve Data

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
0.5 (LLOQ)0.4896.0
1.01.05105.0
5.05.12102.4
20.019.899.0
100.0101.5101.5
400.0395.298.8
800.0808.0101.0
1000.0 (ULOQ)995.099.5

Table 4: Representative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.56.8102.58.2101.7
Low QC1.55.198.96.599.8
Mid QC754.5101.25.3100.5
High QC7503.899.54.9100.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) ppt Protein Precipitation (150 µL ACN with IS) plasma->ppt vortex1 Vortex (2 min) ppt->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute (100 µL Mobile Phase) evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection quantification Quantification (Peak Area Ratio vs. Conc.) detection->quantification

Caption: Experimental workflow for the analysis of this compound in plasma.

validation_parameters center Bioanalytical Method Validation selectivity Selectivity & Specificity center->selectivity accuracy Accuracy & Precision center->accuracy calibration Calibration Curve center->calibration lloq LLOQ center->lloq matrix Matrix Effect center->matrix recovery Recovery center->recovery stability Stability center->stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note provides a foundational protocol for the quantitative determination of this compound in human plasma using LC-MS/MS. The described sample preparation, chromatography, and mass spectrometry conditions are based on common practices for small molecule bioanalysis and should serve as a starting point for the development and validation of a specific and robust method. It is imperative that this method be fully validated to ensure its performance characteristics are suitable for the intended application.

References

Troubleshooting & Optimization

(S)-BI 665915 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-BI 665915. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential solubility challenges and ensure successful experimentation with this potent 5-lipoxygenase-activating protein (FLAP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: For preparing stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is an organic compound that exhibits better solubility in organic solvents than in aqueous solutions. For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous cell culture medium.

Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many organic small molecules. To mitigate this, we recommend a serial dilution approach. Instead of a single large dilution, perform several smaller, sequential dilutions. It is also crucial to ensure rapid and thorough mixing during the dilution process. For sensitive experiments, consider a final DMSO concentration in your working solution of less than 0.5% to minimize solvent effects on your cells.

Q3: What is a reliable method for preparing this compound for in vivo studies?

A3: For in vivo administration, particularly oral dosing, a suspension formulation is often used. A documented successful formulation for the racemate, BI 665915, is a suspension in 0.5% methylcellulose with 0.015% Tween 80 in water[1]. This vehicle helps to ensure a uniform and stable suspension for accurate dosing.

Q4: How should I store my this compound solutions?

A4: It is recommended to store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. Aqueous solutions of the compound are less stable and it is advisable to prepare them fresh for each experiment and use them on the same day.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in aqueous buffer. This compound has low aqueous solubility.Prepare a concentrated stock solution in 100% DMSO first. Then, dilute the stock solution into your aqueous buffer with vigorous vortexing.
Precipitation observed in cell culture media. The final concentration of the compound exceeds its solubility limit in the media, or the DMSO concentration is too high, causing the compound to crash out.- Ensure the final DMSO concentration is kept low (ideally ≤0.5%).- Perform a solubility test in your specific cell culture medium to determine the maximum achievable concentration without precipitation.- Warm the media to 37°C before adding the compound, as solubility can be temperature-dependent.
Inconsistent results between experiments. - Incomplete dissolution of the compound.- Degradation of the compound in solution.- Precipitation of the compound over time in the working solution.- Ensure the initial DMSO stock is fully dissolved. Gentle warming and sonication can aid this process.- Prepare fresh working solutions from the frozen DMSO stock for each experiment.- Visually inspect your working solutions for any signs of precipitation before use.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound powder (Molecular Weight: 458.52 g/mol ).

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution for several minutes to ensure complete dissolution. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Preparation of an In Vivo Suspension (Example)

This protocol is adapted from a known formulation for the racemic mixture, BI 665915[1].

  • Prepare a 0.5% (w/v) solution of methylcellulose in purified water. This may require heating and stirring to fully dissolve.

  • Add 0.015% (v/v) Tween 80 to the methylcellulose solution and mix thoroughly.

  • Weigh the required amount of this compound.

  • Triturate the powder with a small amount of the vehicle to create a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell-based assays.

FLAP_Signaling_Pathway FLAP Signaling Pathway and Inhibition by this compound cluster_membrane Nuclear Membrane FLAP FLAP Five_LO 5-LO FLAP->Five_LO Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Converts to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->FLAP Binds to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Cysteinyl_LTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_LTs Inflammation Inflammation LTB4->Inflammation Cysteinyl_LTs->Inflammation BI_665915 This compound BI_665915->FLAP Inhibits

Caption: Inhibition of the FLAP signaling pathway by this compound.

Experimental_Workflow General Workflow for In Vitro Assay cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in 100% DMSO Working_Solution Serially Dilute Stock in Culture Medium Stock_Solution->Working_Solution Cell_Treatment Treat Cells with Working Solution Working_Solution->Cell_Treatment Cell_Seeding Seed Cells in Multi-well Plate Cell_Seeding->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Assay Perform Assay (e.g., ELISA for LTB4) Incubation->Assay Data_Analysis Analyze Data Assay->Data_Analysis

Caption: A typical experimental workflow for using this compound.

References

Technical Support Center: Optimizing BI-3406 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the SOS1 inhibitor, BI-3406. Our goal is to help you optimize the concentration of BI-3406 for your cell-based assays and address common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BI-3406?

A1: BI-3406 is a highly potent and selective small-molecule inhibitor of the protein-protein interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3] It binds to the catalytic site of SOS1, preventing it from acting as a guanine nucleotide exchange factor (GEF) for KRAS.[2][4] This inhibition blocks the conversion of inactive GDP-bound KRAS to its active GTP-bound form, thereby downregulating the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers.[1][2][3]

Q2: What is the recommended starting concentration range for BI-3406 in cell-based assays?

A2: The optimal concentration of BI-3406 will vary depending on the cell line and the specific assay. However, a good starting point for most in vitro cell proliferation assays is a dose-response curve ranging from low nanomolar (nM) to low micromolar (µM) concentrations. Based on published data, IC50 values for cell growth inhibition in sensitive KRAS-mutant cancer cell lines typically fall within the range of 9 nM to 220 nM.[5] Therefore, a concentration range of 1 nM to 10 µM is often a suitable starting point for determining the optimal concentration for your specific cell line. The Chemical Probes Portal recommends a concentration of up to 1 µM for cellular use.[6]

Q3: How should I prepare and store BI-3406?

A3: BI-3406 is typically supplied as a solid. For cell-based assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[1] For example, a 10 mM stock solution in DMSO is a common practice.[3] It is important to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1] Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that could affect cell viability (typically ≤ 0.5%).

Q4: In which types of cancer cell lines is BI-3406 most effective?

A4: BI-3406 has shown significant anti-proliferative effects in a broad range of cancer cell lines harboring KRAS mutations, particularly those with G12 and G13 mutations.[5] This includes cell lines derived from pancreatic, colorectal, and non-small cell lung cancers.[7] Its efficacy is not limited to a specific KRAS mutation, as it blocks the SOS1::KRAS interaction regardless of the mutation type.[8] However, the sensitivity of a given cell line can be influenced by other factors, such as the expression levels of SOS1 and its homolog SOS2.[6][9]

Troubleshooting Guide

This guide addresses common problems encountered when using BI-3406 in cell assays.

Problem Possible Cause Suggested Solution
No or low inhibitory effect observed Incorrect concentration range: The concentrations used may be too low for the specific cell line.Perform a broader dose-response experiment, extending to higher concentrations (e.g., up to 20 µM).[1]
Cell line insensitivity: The cell line may not be dependent on the SOS1::KRAS signaling pathway. This can occur in cells with wild-type KRAS or with mutations in downstream components of the MAPK pathway (e.g., BRAF).[9]Confirm the KRAS mutation status of your cell line. Consider using a positive control cell line known to be sensitive to BI-3406 (e.g., NCI-H358, MIA PaCa-2).[5]
High SOS2 expression: High levels of SOS2, a homolog of SOS1, can compensate for SOS1 inhibition, leading to reduced sensitivity to BI-3406.[6][9]Analyze the expression levels of SOS1 and SOS2 in your cell line. Cell lines with a high SOS1:SOS2 ratio are generally more sensitive.
Compound degradation: Improper storage or handling of BI-3406 may have led to its degradation.Prepare a fresh stock solution of BI-3406 and repeat the experiment. Ensure proper storage conditions (-20°C or -80°C).
High variability between replicates Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in microplates: Wells on the outer edges of the plate are prone to evaporation, which can affect cell growth and compound concentration.Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile water or media to maintain humidity.
Inaccurate pipetting: Errors in serial dilutions or compound addition can introduce significant variability.Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks.
Unexpected cytotoxicity at low concentrations High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells.Calculate and ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%). Include a vehicle control (DMSO only) to assess its effect.
Off-target effects: While BI-3406 is highly selective for SOS1, off-target effects at very high concentrations cannot be entirely ruled out.[6]Carefully review the dose-response curve. If cytotoxicity is observed at concentrations significantly higher than the expected IC50, it may not be related to on-target SOS1 inhibition.
Inconsistent results with downstream pathway analysis (e.g., pERK levels) Inappropriate time point: The timing of cell lysis after BI-3406 treatment is critical for observing changes in signaling pathways.Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of pERK. A rapid reduction in RAS-GTP and pERK levels can be seen as early as 1-2 hours after treatment.[9][10]
Feedback mechanisms: Cellular feedback loops can lead to the reactivation of the MAPK pathway over time.[9]Consider shorter incubation times for signaling pathway analysis. For longer-term experiments, be aware of potential pathway reactivation.
Suboptimal antibody or detection method: Issues with the antibodies or reagents used for western blotting or other immunoassays can lead to unreliable results.Validate your antibodies and optimize your detection protocol. Include appropriate positive and negative controls.

Data Presentation

Table 1: In Vitro Potency of BI-3406 in Biochemical and Cellular Assays

Assay TypeTarget/Cell LineMutation StatusIC50 (nM)Reference
Biochemical Protein-Protein InteractionSOS1::KRASN/A5 - 6[1][3]
RAS-GTP LevelsNCI-H358KRAS G12C83[5]
RAS-GTP LevelsA549KRAS G12S231[5]
3D Cell ProliferationNCI-H358KRAS G12C16[5]
3D Cell ProliferationMIA PaCa-2KRAS G12C52[5]
3D Cell ProliferationDLD-1KRAS G13D36[11]
3D Cell ProliferationA549KRAS G12S46[5]
3D Cell ProliferationSW620KRAS G12V220[5]
3D Cell ProliferationLoVoKRAS G13D9[5]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (3D Spheroid Formation)

This protocol is adapted from studies evaluating the anti-proliferative effects of BI-3406 in a 3D cell culture model.[5]

  • Cell Seeding:

    • Harvest and count cells.

    • Resuspend cells in an appropriate 3D culture medium (e.g., Matrigel or a specialized spheroid formation medium).

    • Seed cells into a 96-well ultra-low attachment plate at a density optimized for your cell line (e.g., 1,000 - 5,000 cells per well).

  • Compound Treatment:

    • Prepare a serial dilution of BI-3406 in cell culture medium. A typical starting range is 0.1 nM to 10 µM.

    • After allowing the spheroids to form for a designated period (e.g., 24-72 hours), carefully add the diluted BI-3406 to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest BI-3406 concentration.

  • Incubation:

    • Incubate the plate for a period relevant to your cell line's doubling time and the expected effect of the compound (e.g., 4-7 days).

  • Viability Assessment:

    • Measure cell viability using a suitable assay, such as the CellTiter-Glo® 3D Cell Viability Assay.

    • Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control wells.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of pERK Inhibition

This protocol outlines the steps to assess the effect of BI-3406 on the phosphorylation of ERK, a key downstream effector of the MAPK pathway.[9]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of BI-3406 (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 1, 2, or 4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the pERK signal to the total ERK signal to determine the extent of inhibition.

Visualizations

SOS1_KRAS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activation SOS1 SOS1 GRB2->SOS1 Recruitment KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BI3406 BI-3406 BI3406->SOS1 Inhibition

Caption: Signaling pathway of SOS1::KRAS interaction and its inhibition by BI-3406.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_compound Add Compound to Wells seed_plate->add_compound prep_compound Prepare Serial Dilutions of BI-3406 prep_compound->add_compound incubate Incubate for 4-7 Days add_compound->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data & Calculate IC50 viability_assay->data_analysis

Caption: Experimental workflow for optimizing BI-3406 concentration in a cell proliferation assay.

Troubleshooting_Tree start No or Low Inhibition Observed q1 Is the cell line known to be KRAS-mutant? start->q1 s1 Cell line may be insensitive. Verify KRAS status or use a positive control cell line. q1->s1 No q2 Was a broad concentration range tested? q1->q2 Yes a1_yes Yes a1_no No s2 Expand dose-response curve to higher concentrations. q2->s2 No q3 Is the SOS1:SOS2 expression ratio high? q2->q3 Yes a2_yes Yes a2_no No s3 High SOS2 may cause resistance. Analyze SOS1/SOS2 expression. q3->s3 No s4 Check for compound degradation. Prepare fresh stock solution. q3->s4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for experiments with BI-3406 showing low efficacy.

References

(S)-BI 665915 off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the 5-Lipoxygenase Activating Protein (FLAP) inhibitor, (S)-BI 665915, in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: The primary target of this compound is the 5-Lipoxygenase Activating Protein (FLAP), a crucial component in the biosynthesis of leukotrienes.[1][2][3] this compound is a potent antagonist of FLAP, binding to the protein and preventing the transfer of arachidonic acid to 5-lipoxygenase (5-LO), thereby inhibiting the production of pro-inflammatory leukotrienes such as Leukotriene B4 (LTB4).[1][3]

Q2: What is the potency of this compound on its intended target?

A2: this compound is a highly potent inhibitor of FLAP with a reported IC50 of 1.7 nM in FLAP binding assays.[4][5] In functional cellular assays, it inhibits LTB4 production in human whole blood with an IC50 of 45 nM.[4]

Q3: What are the known off-target effects of this compound?

A3: this compound is a highly selective inhibitor. Extensive screening has shown minimal off-target activity. In a panel of 546 kinases, there was less than 30% inhibition at a concentration of 3µM.[5] The most significant identified off-target is the dopamine transporter (DAT), also known as Solute Carrier Family 6 Member 3 (SLC6A3), with a 60.66% inhibition observed at a concentration of 10 µM.[5]

Q4: What are the potential cellular consequences of the off-target inhibition of the dopamine transporter (SLC6A3)?

A4: The dopamine transporter is primarily responsible for the reuptake of dopamine from the synaptic cleft, thus regulating dopaminergic signaling.[6] Inhibition of SLC6A3 leads to an increase in extracellular dopamine concentrations. While the 60.66% inhibition by this compound was observed at a high concentration (10 µM), it is important to consider this potential off-target effect, especially in cellular models with high expression of SLC6A3 or in experiments where downstream signaling pathways may be sensitive to changes in dopamine levels. In non-neuronal cells, such as immune cells, the consequences of partial SLC6A3 inhibition are less characterized but could potentially influence intracellular signaling cascades.

Q5: Is there a recommended negative control for this compound?

A5: Yes, a negative control compound for this compound is available through Boehringer Ingelheim's opnMe portal.[4] Using a structurally related but inactive compound is the best practice to differentiate between on-target and potential off-target effects in your cellular experiments.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments with this compound.

Issue 1: Unexpected or inconsistent cellular phenotype observed.

  • Possible Cause 1: Off-target effect.

    • Troubleshooting Step: The most likely off-target effect is the partial inhibition of the dopamine transporter (SLC6A3).

      • Confirm SLC6A3 Expression: Check if your cellular model expresses SLC6A3. This is particularly relevant for neuronal cell lines.

      • Dose-Response Curve: Perform a dose-response experiment. Off-target effects often occur at higher concentrations. If the unexpected phenotype is only observed at concentrations significantly higher than the IC50 for FLAP inhibition (45 nM in human whole blood), it is more likely to be an off-target effect.

      • Use the Negative Control: Compare the phenotype observed with this compound to that of the recommended negative control compound at the same concentrations. If the negative control does not produce the same phenotype, the effect is likely on-target.

      • Rescue Experiment: If possible, try to rescue the on-target effect. For example, if you are observing a downstream effect of LTB4 inhibition, you could try adding exogenous LTB4 to see if it reverses the phenotype.

  • Possible Cause 2: Compound solubility or stability issues.

    • Troubleshooting Step:

      • Check Solubility: Ensure that this compound is fully dissolved in your culture medium at the concentrations used. Precipitation of the compound can lead to inconsistent results.

      • Assess Stability: While this compound has a good pharmacokinetic profile, its stability in your specific cell culture medium over the duration of your experiment should be considered.

Issue 2: No or weak inhibition of LTB4 production.

  • Possible Cause 1: Suboptimal assay conditions.

    • Troubleshooting Step:

      • Cell Stimulation: Ensure that your cells are adequately stimulated to produce LTB4. The calcium ionophore A23187 is a common stimulant.[7] Optimize the concentration and incubation time of the stimulant for your specific cell type.

      • Assay Sensitivity: Verify that your LTB4 detection method (e.g., ELISA, RIA) is sensitive enough to detect the levels of LTB4 produced by your cells.

      • Species Specificity: this compound is significantly less potent in mouse whole blood (IC50 = 4800 nM) compared to human whole blood (IC50 = 45 nM).[4] Ensure the compound is suitable for the species of your cellular model.

  • Possible Cause 2: Low FLAP expression in the cellular model.

    • Troubleshooting Step: Confirm that your chosen cell line expresses FLAP at a sufficient level for the inhibitory effect to be observed.

Quantitative Data Summary

ParameterValueSpeciesAssay Type
On-Target Potency
FLAP IC501.7 nMNot SpecifiedBinding Assay
LTB4 Production IC5045 nMHumanWhole Blood Assay
LTB4 Production IC504800 nMMouseWhole Blood Assay
Off-Target Activity
Kinase Panel Inhibition< 30% at 3 µMNot Specified546 Kinases
GPCR ModulationNo significant modulation at 10 µMNot Specified315 GPCRs
SLC6A3 (Dopamine Transporter) Inhibition60.66% at 10 µMNot SpecifiedBinding Assay

Experimental Protocols

Key Experiment: Cellular Leukotriene B4 (LTB4) Production Assay

This protocol provides a general framework for measuring the inhibition of LTB4 production in a cellular context.

  • Cell Preparation:

    • Culture your cells of interest (e.g., human peripheral blood mononuclear cells, neutrophils) under standard conditions.

    • Harvest and resuspend the cells in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Adjust the cell density to a predetermined optimal concentration.

  • Compound Incubation:

    • Prepare serial dilutions of this compound and the negative control in the assay buffer.

    • Pre-incubate the cells with the compounds or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cellular Stimulation:

    • Add a stimulating agent, such as the calcium ionophore A23187 (typically 1-10 µM), to induce arachidonic acid metabolism and LTB4 production.[7]

    • Incubate for an optimized duration (e.g., 15-30 minutes) at 37°C.

  • Sample Collection and LTB4 Measurement:

    • Stop the reaction by placing the samples on ice and/or adding a stopping reagent.

    • Pellet the cells by centrifugation.

    • Collect the supernatant for LTB4 analysis.

    • Quantify the LTB4 concentration in the supernatant using a commercially available ELISA or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of LTB4 inhibition for each concentration of this compound compared to the vehicle control.

    • Generate a dose-response curve and determine the IC50 value.

Visualizations

FLAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid_Membrane Arachidonic Acid (in membrane) Arachidonic_Acid_Cytosol Arachidonic Acid Arachidonic_Acid_Membrane->Arachidonic_Acid_Cytosol PLA2 FLAP FLAP Arachidonic_Acid_Cytosol->FLAP 5_LO 5-Lipoxygenase (5-LO) FLAP->5_LO Presents AA to 5-LO LTA4 Leukotriene A4 (LTA4) 5_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Pro_inflammatory_Effects Pro-inflammatory Effects LTB4->Pro_inflammatory_Effects BI_665915 This compound BI_665915->FLAP Inhibition

Caption: Signaling pathway of FLAP-mediated LTB4 production and inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Check_Concentration Is the effect dose-dependent and at high concentrations? Start->Check_Concentration Use_Negative_Control Does the negative control reproduce the phenotype? Check_Concentration->Use_Negative_Control Yes Check_Concentration->Use_Negative_Control No Off_Target_Effect Likely Off-Target Effect Use_Negative_Control->Off_Target_Effect No On_Target_Effect Likely On-Target Effect Use_Negative_Control->On_Target_Effect Yes Investigate_SLC6A3 Investigate SLC6A3 (Dopamine Transporter) involvement Off_Target_Effect->Investigate_SLC6A3 Validate_On_Target Validate with rescue experiment (e.g., add LTB4) On_Target_Effect->Validate_On_Target

Caption: Troubleshooting workflow for unexpected cellular phenotypes with this compound.

References

Technical Support Center: Optimizing (S)-BI 665915 Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the 5-Lipoxygenase Activating Protein (FLAP) antagonist, (S)-BI 665915. The focus is to address potential challenges in achieving expected oral bioavailability during preclinical animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo study with this compound is showing lower than expected oral bioavailability. What are the potential causes?

Several factors can contribute to lower-than-expected oral bioavailability. According to published data, this compound has demonstrated good oral bioavailability (45% to 63%) in species such as rats, dogs, and cynomolgus monkeys.[1] If your results deviate significantly, consider the following potential issues:

  • Formulation Inadequacy: The most common reason for poor oral absorption of a compound that is not inherently limited by its permeability is inadequate formulation. This is especially true for compounds with poor aqueous solubility.[2][3]

  • Animal Handling and Dosing Errors: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect gastrointestinal function.

  • Metabolic Differences: While cross-species metabolism of this compound is reported to be favorable, there can be strain-specific or individual differences in metabolic rates.[1]

  • Health Status of Animals: Underlying health issues in study animals can impact drug absorption and metabolism.

Q2: How can I improve the formulation of this compound for oral dosing in animal studies?

Improving the formulation is a key strategy to ensure maximal and consistent absorption.[4] For compounds that may have solubility challenges, several approaches can be taken:

  • Solubilizing Excipients: The use of co-solvents, surfactants, and cyclodextrins can significantly enhance the solubility of a compound in the formulation.[2][5][6]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) like self-emulsifying drug delivery systems (SEDDS) can improve absorption by promoting dissolution and lymphatic uptake.[5][7][8]

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area for dissolution.[5][9] Techniques like micronization or nanosuspension can be employed.[9][10]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and absorption.[9]

Q3: What are some recommended starting formulations for this compound in preclinical studies?

The ideal formulation depends on the dose level and the animal species.[2] For early-stage preclinical studies, simple formulations are often preferred. A common starting point for oral dosing in rodents is a suspension or a solution.

  • Suspensions: For high-dose toxicity studies, a suspension may be necessary if the required concentration exceeds the compound's solubility.[2] Suspending agents like methylcellulose or carboxymethylcellulose are often used.

  • Solutions: If the compound's solubility allows, a solution is often preferred as it ensures dose uniformity. A clear understanding of the physicochemical properties of this compound, such as its pKa and logP, is crucial for selecting an appropriate solvent system.[2]

Q4: Are there specific analytical techniques I should use to characterize my formulation?

Yes, proper characterization of the formulation before in vivo studies is critical. This includes:

  • Visual Inspection: Check for homogeneity and absence of precipitation.

  • Particle Size Analysis: For suspensions, ensure a consistent and appropriate particle size distribution.

  • In Vitro Dissolution Testing: This can help predict the in vivo performance of the formulation.

  • Stability Testing: Confirm that the compound remains stable in the formulation under the intended storage and study conditions.[11]

Quantitative Data Summary

The following table summarizes the reported pharmacokinetic parameters for this compound in various species.

SpeciesRouteDoseBioavailability (%)Key FindingsReference
RatOralNot Specified45 - 63Low i.v. plasma clearance[1]
DogOralNot Specified45 - 63Low i.v. plasma clearance[1]
Cynomolgus MonkeyOralNot Specified45 - 63Low i.v. plasma clearance[1]
MouseOral100 mg/kgHigh Exposure (AUC0-inf = 436,000 nM*h)Potent inhibition of LTB4 production[1]

The next table outlines common formulation strategies for improving the oral bioavailability of research compounds.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Solutions with Co-solvents/Surfactants Increases solubility of the drug in the vehicle.Simple to prepare, ensures dose uniformity.Potential for in vivo precipitation upon dilution with gastrointestinal fluids.
Lipid-Based Formulations (e.g., SEDDS) Enhances dissolution and can promote lymphatic uptake, bypassing first-pass metabolism.[5][7][8]Can significantly increase bioavailability of lipophilic drugs.[5]More complex to develop and characterize.
Nanosuspensions Increases surface area for dissolution by reducing particle size.[5][9]Applicable to a wide range of poorly soluble drugs.Requires specialized equipment for production.
Solid Dispersions The drug is dispersed in a carrier (often a polymer) in an amorphous state, which has higher solubility than the crystalline form.[9]Can lead to substantial increases in dissolution rate and bioavailability.Can be physically unstable and revert to the crystalline form.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Simple Suspension for Oral Gavage in Rodents

  • Objective: To prepare a homogenous suspension of this compound for oral administration.

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% w/v methylcellulose in purified water)

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Graduated cylinder and calibrated pipettes

  • Methodology:

    • Weigh the required amount of this compound.

    • If necessary, reduce the particle size of the powder using a mortar and pestle.

    • In a suitable container, add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar.

    • Continue stirring for a sufficient time to ensure a homogenous suspension.

    • Visually inspect the suspension for any clumps or sedimentation before each dose administration.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

  • Objective: To determine the oral bioavailability of this compound from a given formulation.

  • Animals: Male Sprague-Dawley rats (or other appropriate strain).

  • Experimental Groups:

    • Group 1: Intravenous (IV) administration of this compound (for determination of clearance and volume of distribution).

    • Group 2: Oral (PO) administration of the this compound formulation.

  • Methodology:

    • Fast animals overnight prior to dosing.[12]

    • Administer the IV dose via the tail vein.

    • Administer the oral dose via oral gavage.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process blood samples to obtain plasma.

    • Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).[13]

    • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for both IV and PO groups.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Visualizations

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 In Vivo Study PhysChem Physicochemical Properties (Solubility, pKa, LogP) SimpleSol Simple Solution PhysChem->SimpleSol Good Solubility Suspension Suspension PhysChem->Suspension Poor Solubility LipidBased Lipid-Based System PhysChem->LipidBased Lipophilic ParticleSize Particle Size Reduction PhysChem->ParticleSize Poor Dissolution DoseTarget Target Dose & Species DoseTarget->Suspension High Dose Dosing Oral Administration SimpleSol->Dosing Suspension->Dosing LipidBased->Dosing ParticleSize->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK

Caption: Experimental workflow for formulation development and in vivo testing.

G Start Low Bioavailability Observed Formulation Is the formulation optimized? Start->Formulation DosingTech Is oral gavage technique correct? Formulation->DosingTech Yes ImproveForm Improve Formulation: - Increase Solubility - Reduce Particle Size - Use Lipid Systems Formulation->ImproveForm No AnimalHealth Are the animals healthy? DosingTech->AnimalHealth Yes RefineTech Refine Dosing Technique DosingTech->RefineTech No CheckHealth Consult Vet / Check Animal Health Records AnimalHealth->CheckHealth No ReRun Re-run Experiment AnimalHealth->ReRun Yes ImproveForm->ReRun RefineTech->ReRun CheckHealth->ReRun

Caption: Troubleshooting flowchart for low bioavailability.

G cluster_FLAP Leukotriene Synthesis Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP FiveLO 5-LO FLAP->FiveLO LTA4 LTA4 FiveLO->LTA4 LTB4 LTB4 LTA4->LTB4 BI665915 This compound BI665915->FLAP Inhibits

Caption: Simplified signaling pathway showing the target of this compound.

References

(S)-BI 665915 stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, (S)-BI 665915.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the 5-Lipoxygenase-Activating Protein (FLAP).[1][2][3][4] FLAP is a crucial component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1] By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), thereby inhibiting the production of leukotrienes.[1]

Q2: What is the general stability of oxadiazole-containing compounds like this compound?

Compounds containing a 1,3,4-oxadiazole ring, such as this compound, are generally considered to be chemically stable. However, hydrolysis of the oxadiazole ring can occur under strongly acidic (pH 1.0) or strongly basic (pH 13.0) conditions.[5] It is also important to consider potential photostability issues, as some oxadiazole derivatives can undergo photoisomerization upon exposure to UV light.[6]

Q3: What are the recommended solvents for dissolving this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a common vehicle for oral administration is a suspension in 0.5% methyl cellulose with 0.015% Tween.[1]

Troubleshooting Guide: Stability of this compound in Buffer Solutions

This guide addresses potential stability issues you might encounter when working with this compound in various buffer solutions.

Problem 1: Loss of compound activity in an aqueous buffer solution.

Possible Cause:

  • pH-induced degradation: The compound may be degrading due to the pH of your buffer. While generally stable, extreme pH values can lead to the hydrolysis of the oxadiazole ring.[5]

  • Precipitation: The compound may have limited solubility in the aqueous buffer, leading to precipitation and a decrease in the effective concentration.

  • Adsorption to labware: Small molecules can sometimes adsorb to the surface of plastic or glass labware, reducing the concentration in solution.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure the pH of your buffer is within a neutral range (e.g., pH 6.0-8.0). Avoid highly acidic or alkaline conditions.

  • Assess Solubility: Visually inspect the solution for any signs of precipitation. You can also centrifuge the solution and analyze the supernatant by HPLC to determine the concentration of the dissolved compound.

  • Perform a Stability Study: Conduct a short-term stability study by incubating this compound in your buffer at the intended experimental temperature. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by a validated analytical method like HPLC to monitor for degradation.

  • Consider Additives: If solubility is an issue, consider the use of co-solvents (e.g., a small percentage of DMSO or ethanol) or non-ionic surfactants, ensuring they do not interfere with your assay.

  • Use Low-Binding Labware: Employ low-protein-binding microplates and tubes to minimize adsorption.

Problem 2: Inconsistent results between experimental replicates.

Possible Cause:

  • Incomplete Dissolution: The compound may not be fully dissolved in the initial stock solution or upon dilution into the aqueous buffer.

  • Time-dependent Degradation: The compound may be degrading over the course of the experiment.

  • Photodegradation: Exposure to light, particularly UV light, could be causing degradation.[6]

Troubleshooting Steps:

  • Ensure Complete Dissolution: Vortex stock solutions thoroughly and visually confirm the absence of particulate matter. When diluting into aqueous buffers, ensure proper mixing.

  • Minimize Time in Aqueous Buffer: Prepare fresh dilutions of this compound in your experimental buffer immediately before use.

  • Protect from Light: Store stock solutions and conduct experiments in a light-protected environment (e.g., using amber vials and minimizing exposure to ambient light).

  • Run a Time-Course Experiment: Analyze the stability of the compound in your experimental setup over the duration of your assay to identify any time-dependent effects.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Buffer Solution using HPLC.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the buffer solution to be tested. Prepare a sufficient volume for sampling at all time points.

  • Incubation: Incubate the test solution at the desired temperature (e.g., room temperature or 37°C). Protect the solution from light.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Sample Analysis: Immediately analyze the samples by a validated reverse-phase HPLC method with UV detection.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Column: A C18 column.

    • Detection: Monitor the absorbance at the λmax of this compound.

  • Data Analysis: Quantify the peak area of this compound at each time point. The percentage of the compound remaining is calculated relative to the peak area at time zero.

Table 1: Example Data Table for Stability Assessment of this compound

Time (hours)Peak Area (arbitrary units)% Remaining
0100000100
19950099.5
29890098.9
49750097.5
89520095.2
249010090.1

Visualizations

FLAP_Signaling_Pathway cluster_cell Cell Membrane Arachidonic_Acid Arachidonic Acid (AA) FLAP FLAP Arachidonic_Acid->FLAP Binds to 5_LOX 5-Lipoxygenase (5-LOX) FLAP->5_LOX Presents AA to Leukotrienes Leukotrienes 5_LOX->Leukotrienes Synthesizes S_BI_665915 This compound S_BI_665915->FLAP Inhibits

Caption: FLAP Signaling Pathway Inhibition by this compound.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Dilute Dilute in Buffer Solution Stock->Dilute Incubate Incubate at Desired Temperature Dilute->Incubate Sample Sample at Time Points Incubate->Sample HPLC Analyze by HPLC-UV Sample->HPLC Quantify Quantify Peak Area & Calculate % Remaining HPLC->Quantify

Caption: Experimental Workflow for Stability Assessment.

Troubleshooting_Tree Start Inconsistent Results or Loss of Activity Check_pH Is buffer pH extreme (<6 or >8)? Start->Check_pH Adjust_pH Adjust to neutral pH Check_pH->Adjust_pH Yes Check_Solubility Is precipitation visible? Check_pH->Check_Solubility No Adjust_pH->Check_Solubility Add_Cosolvent Consider co-solvent or surfactant Check_Solubility->Add_Cosolvent Yes Check_Light Experiment exposed to light? Check_Solubility->Check_Light No Add_Cosolvent->Check_Light Protect_Light Protect from light Check_Light->Protect_Light Yes Perform_Stability Perform time-course stability study Check_Light->Perform_Stability No Protect_Light->Perform_Stability End Problem Resolved Perform_Stability->End

Caption: Troubleshooting Decision Tree for Stability Issues.

References

minimizing cytotoxicity of (S)-BI 665915 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the in vitro cytotoxicity of the 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, (S)-BI 665915.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the 5-Lipoxygenase-Activating Protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are inflammatory mediators. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), thereby inhibiting the production of leukotrienes.

Q2: I am observing significant cell death in my experiments with this compound. Is this expected?

While this compound is designed to be a selective inhibitor, high concentrations or prolonged exposure can lead to off-target effects and cytotoxicity. Some studies on other FLAP inhibitors, such as MK-886, have shown induction of apoptosis, which may occur independently of FLAP inhibition at concentrations much higher than those required for 5-LOX inhibition[1]. It is crucial to differentiate between on-target antiproliferative effects in cancer cells, for example, and general cytotoxicity.

Q3: What are the typical in vitro working concentrations for FLAP inhibitors?

The effective concentration of a FLAP inhibitor can vary depending on the cell type and experimental conditions. For this compound, the reported IC50 for FLAP binding is 1.7 nM. However, in cell-based assays, higher concentrations are often required. For other FLAP inhibitors like AZD5718, IC50 values in human whole blood assays are in the low nanomolar range[2]. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. In vitro potency for small molecule inhibitors is typically considered to be in the range of <1-10 μM in cell-based assays[3].

Q4: How can I minimize the cytotoxicity of this compound in my experiments?

Minimizing cytotoxicity involves careful optimization of your experimental protocol. Key strategies include:

  • Optimizing Inhibitor Concentration: Use the lowest concentration of this compound that effectively inhibits FLAP without causing significant cell death.

  • Reducing Incubation Time: Limit the duration of cell exposure to the inhibitor.

  • Using Serum-Containing Medium: For some inhibitors, the presence of serum proteins can reduce non-specific binding and cytotoxicity.

  • Employing Alternative Assays: If you suspect the inhibitor is interfering with your cytotoxicity assay (e.g., MTT assay), consider using an alternative method like the LDH or Neutral Red assay.

Troubleshooting Guide: Minimizing this compound Cytotoxicity

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Troubleshooting Steps & Recommendations
High levels of cell death observed across all concentrations. Inhibitor concentration is too high. Perform a dose-response experiment starting from a low nanomolar range and titrating up to the micromolar range to identify the IC50 for FLAP inhibition and the concentration at which cytotoxicity becomes significant.
Off-target effects. At high concentrations, this compound may have off-target activities. Consider using a structurally different FLAP inhibitor as a control to see if the cytotoxic effect is specific to this compound's chemical scaffold.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control with the same concentration of solvent used in your highest inhibitor concentration.
Inconsistent results between replicate wells. Uneven cell seeding. Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense equal numbers of cells into each well.
"Edge effect" in multi-well plates. To minimize evaporation and temperature fluctuations in the outer wells, fill the peripheral wells with sterile PBS or medium without cells and do not use them for experimental data.
Inhibitor precipitation. Visually inspect the culture medium for any signs of inhibitor precipitation, especially at higher concentrations. If precipitation occurs, consider preparing fresh stock solutions or using a different solvent.
Discrepancy between expected FLAP inhibition and observed cytotoxicity. Assay interference. The inhibitor might interfere with the assay itself. For example, some compounds can directly reduce MTT, leading to an overestimation of cell viability. Use a cell-free assay to test for direct interaction between the inhibitor and the assay reagents.
Cell line sensitivity. Different cell lines can have varying sensitivities to small molecule inhibitors. If possible, test the inhibitor on a different cell line to assess if the cytotoxicity is cell-type specific.
Low signal or high background in cytotoxicity assay. Suboptimal cell number. Titrate the cell seeding density to ensure that the signal-to-noise ratio is optimal for your chosen assay.
Incorrect assay timing. The timing of the assay is critical. For assays measuring membrane integrity (e.g., LDH), early time points might be more informative than for assays measuring metabolic activity (e.g., MTT).

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a new plate and then adding the assay reagents.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

Protocol 3: Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red solution and wash the cells with PBS.

  • Destaining: Add 100 µL of destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Visualizations

Leukotriene Biosynthesis Pathway

Leukotriene_Biosynthesis_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane cluster_inhibitor Inhibition Membrane_Phospholipids Membrane_Phospholipids cPLA2 cPLA2 Membrane_Phospholipids->cPLA2 Stimulus AA Arachidonic Acid (AA) cPLA2->AA Releases FLAP FLAP AA->FLAP 5-LOX 5-Lipoxygenase (5-LOX) 5-HPETE 5-HPETE 5-LOX->5-HPETE LTA4 Leukotriene A4 (LTA4) 5-HPETE->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 FLAP->5-LOX Presents AA to LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 S-BI_665915 This compound S-BI_665915->FLAP Inhibits

Caption: The leukotriene biosynthesis pathway and the site of action of this compound.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Add_Inhibitor Add Serial Dilutions of this compound Adherence->Add_Inhibitor Controls Include Vehicle & Positive Controls Add_Inhibitor->Controls Incubate Incubate for Desired Duration Controls->Incubate MTT_Assay MTT Assay Incubate->MTT_Assay LDH_Assay LDH Assay Incubate->LDH_Assay NR_Assay Neutral Red Assay Incubate->NR_Assay Read_Absorbance Measure Absorbance MTT_Assay->Read_Absorbance LDH_Assay->Read_Absorbance NR_Assay->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Dose_Response Generate Dose-Response Curve Calculate_Viability->Dose_Response

Caption: A general workflow for assessing the in vitro cytotoxicity of this compound.

Troubleshooting Logic for High Cytotoxicity

Troubleshooting_Logic Start High Cytotoxicity Observed? Concentration Is Concentration Optimized? Start->Concentration Solvent Is Solvent Toxicity Ruled Out? Concentration->Solvent No Optimize_Protocol Optimize Protocol (Time, Serum) Concentration->Optimize_Protocol Yes Off_Target Consider Off-Target Effects Solvent->Off_Target No Run_Vehicle_Control Run Vehicle Control Solvent->Run_Vehicle_Control Yes Assay_Interference Is Assay Interference Possible? Off_Target->Assay_Interference No Use_Alternative_Inhibitor Use Alternative FLAP Inhibitor Off_Target->Use_Alternative_Inhibitor Yes Use_Alternative_Assay Use Alternative Cytotoxicity Assay Assay_Interference->Use_Alternative_Assay Yes End Problem Resolved Assay_Interference->End No Optimize_Protocol->End Run_Vehicle_Control->End Use_Alternative_Inhibitor->End Use_Alternative_Assay->End

Caption: A decision tree for troubleshooting high cytotoxicity with this compound.

References

Technical Support Center: (S)-BI 665915 Oral Absorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the oral absorption of the 5-lipoxygenase-activating protein (FLAP) inhibitor, (S)-BI 665915. While preclinical data indicates good bioavailability in some species, researchers may encounter issues such as variability or suboptimal exposure during their experiments. This guide offers potential strategies and detailed protocols to optimize the oral delivery of this compound.

Frequently Asked Questions (FAQs)

Q1: Initial pharmacokinetic studies with this compound in my animal model show lower exposure than expected. What are the potential causes?

A1: Lower than expected in vivo exposure after oral administration can stem from several factors. Given that this compound is an oxadiazole-containing compound, poor aqueous solubility is a primary suspect, which would lead to dissolution rate-limited absorption. Other potential causes include:

  • Low Permeability: The compound may have difficulty crossing the gastrointestinal epithelium.

  • First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce bioavailability. However, available data suggests low intravenous plasma clearance, which may indicate that this is less of a concern.[1][2]

  • P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen.

  • Instability: Degradation of the compound in the acidic environment of the stomach or enzymatic degradation in the intestine.

Q2: I am observing high inter-individual variability in the plasma concentrations of this compound in my study animals. What could be the reason?

A2: High variability is often linked to factors that influence the dissolution and absorption of poorly soluble drugs.[3][4] Potential reasons include:

  • Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, bile salt concentrations), impacting the dissolution and absorption of a solubility-limited compound.

  • Inconsistent Gastric Emptying: Differences in gastric emptying times between animals can lead to variable delivery of the drug to the small intestine, the primary site of absorption.

  • Formulation Inhomogeneity: If you are using a simple suspension, particle agglomeration or non-uniform dosing can contribute to variability.

Q3: Is this compound a Biopharmaceutics Classification System (BCS) Class II or Class IV compound?

A3: While the specific BCS classification for this compound is not publicly available, its chemical structure as an oxadiazole derivative suggests it is likely to have low aqueous solubility.[3][5][6] Assuming it has reasonable permeability, it would likely be a BCS Class II compound (low solubility, high permeability). If it suffers from both low solubility and low permeability, it would be a BCS Class IV compound. In either case, enhancing its solubility and dissolution rate is a key strategy for improving oral absorption.[7]

Troubleshooting Guide

Problem: Low and inconsistent plasma exposure of this compound observed in preclinical studies.

Potential Cause Troubleshooting/Suggested Action
Poor Aqueous Solubility & Slow Dissolution 1. Particle Size Reduction: Decrease the particle size of the drug substance through micronization or nanosizing to increase the surface area for dissolution.[3] 2. Amorphous Solid Dispersions (ASDs): Formulate this compound as an ASD with a hydrophilic polymer to improve its dissolution rate and achieve supersaturation in the gut. 3. Lipid-Based Formulations: Utilize Self-Emulsifying Drug Delivery Systems (SEDDS) to present the drug in a solubilized form, which can form a microemulsion upon contact with gastrointestinal fluids.[4] 4. Cyclodextrin Complexation: Form an inclusion complex with cyclodextrins to enhance the aqueous solubility of the compound.
Low Permeability 1. Incorporate Permeation Enhancers: Include excipients in the formulation that can transiently and reversibly open the tight junctions between intestinal epithelial cells. 2. Prodrug Approach: Modify the chemical structure of this compound to create a more permeable prodrug that is converted to the active compound in vivo.[4]
Suspected P-gp Efflux 1. Co-administer with a P-gp Inhibitor: In a non-clinical setting, co-dosing with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) can help determine if efflux is a significant barrier. 2. Formulate with Excipients that Inhibit P-gp: Some surfactants and polymers used in formulations (e.g., Tween 80, Pluronic F68) have P-gp inhibitory effects.

Pharmacokinetic Data Summary

The following table summarizes the reported pharmacokinetic parameters for BI 665915 in various preclinical species.

Species Dose (p.o.) Bioavailability (%) IV Clearance Volume of Distribution (Vss) (L/kg)
Rat10 mg/kg457% of hepatic blood flow0.5 - 1.2
Dog10 mg/kg632.8% of hepatic blood flow0.5 - 1.2
Cynomolgus Monkey10 mg/kg45-633.6% of hepatic blood flow0.5 - 1.2
Data sourced from Boehringer Ingelheim's opnMe portal.[1][2]

Experimental Protocols

Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to an amorphous form dispersed within a polymer matrix.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh this compound and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio).

  • Dissolve both components in a suitable organic solvent to obtain a clear solution.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Characterize the resulting ASD for its amorphous nature (using techniques like XRD or DSC) and perform in vitro dissolution testing against the crystalline drug.

Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon dilution in aqueous media, improving its solubilization.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Vortex mixer

  • Water bath

Methodology:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.

  • Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion.

  • Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.

  • Add and dissolve the required amount of this compound into the mixture with gentle heating (e.g., 40°C) and vortexing until a clear, homogenous solution is obtained.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion. Characterize the resulting droplet size and perform in vitro dissolution/drug release studies.

Visualizations

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation start Low/Variable Oral Exposure of this compound check_sol Assess Physicochemical Properties (Solubility, Permeability) start->check_sol sol_limited Solubility-Limited? check_sol->sol_limited perm_limited Permeability-Limited? sol_limited->perm_limited No strat_sol Solubility Enhancement Strategies sol_limited->strat_sol Yes strat_perm Permeability Enhancement Strategies perm_limited->strat_perm Yes formulate Select & Develop Formulation perm_limited->formulate No strat_sol->formulate strat_perm->formulate invitro In Vitro Dissolution & Permeability Assays formulate->invitro invivo In Vivo Pharmacokinetic Study invitro->invivo Promising Results invivo->formulate Re-formulate end Optimized Oral Formulation invivo->end Target Exposure Met SEDDS_Mechanism cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_absorption Absorption sedds_capsule SEDDS Capsule with This compound (solubilized) gi_fluids GI Fluids sedds_capsule->gi_fluids Disintegration microemulsion Spontaneous Formation of Drug-Loaded Microemulsion (Droplets <100nm) gi_fluids->microemulsion Emulsification lumen Intestinal Lumen (Drug in Solution) microemulsion->lumen Increased Surface Area & Maintained Solubilization epithelium Intestinal Epithelium lumen->epithelium Passive Diffusion (High Concentration Gradient) portal_vein Portal Vein Blood epithelium->portal_vein

References

Technical Support Center: In Vivo Delivery of (S)-BI 665915

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of the 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, (S)-BI 665915. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the 5-Lipoxygenase-Activating Protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LO), thereby inhibiting the production of all leukotrienes, including LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[1][2] This mechanism makes this compound a valuable tool for studying the role of leukotrienes in various inflammatory diseases.

Q2: What are the main challenges in the in vivo delivery of this compound?

A2: The primary challenge in the in vivo delivery of this compound is its poor aqueous solubility.[3] Like many potent small molecule inhibitors, it is a lipophilic compound, which can lead to difficulties in preparing stable and homogenous formulations for administration, potentially causing inaccurate dosing and variable experimental results.

Q3: What is the recommended vehicle for oral administration of this compound in mice?

A3: The recommended vehicle for oral gavage of this compound in mice is a suspension of 0.5% methylcellulose containing 0.015% Tween 80 in water. This vehicle helps to create a uniform suspension of the compound for more consistent dosing.

Q4: Can I store the prepared this compound suspension?

A4: It is generally recommended to prepare the suspension fresh daily to ensure its stability and homogeneity.[4] If storage is necessary, it should be kept at 4°C and be thoroughly vortexed before each use to ensure a uniform suspension. However, the stability of this compound in this vehicle over time has not been extensively reported, so fresh preparation is the best practice.

Q5: Are there alternatives to oral gavage for administering this compound?

A5: While oral gavage is the most common method for precise dosing, alternatives for less stressful administration in rodents include incorporating the compound into palatable food, such as sweetened gelatin or peanut butter.[5][6] However, the accuracy of dosing with these methods can be less precise and may require validation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitation in the vehicle Poor solubility of this compound. Improper preparation of the suspension.Ensure the methylcellulose is fully hydrated before adding the compound. Use sonication to aid in the dispersion of the compound. Prepare the suspension fresh before each use.
Inconsistent results between animals Inaccurate dosing due to non-homogenous suspension. Animal stress affecting physiological responses.Vortex the suspension thoroughly immediately before each gavage. Ensure proper oral gavage technique to minimize stress. Consider using a positive displacement pipette for viscous suspensions.
Difficulty in administering the suspension High viscosity of the methylcellulose vehicle.Use a gavage needle of an appropriate gauge (e.g., 20-22G for mice). Prepare the methylcellulose solution with the correct concentration to avoid excessive viscosity.
Adverse events in animals (e.g., aspiration) Improper oral gavage technique.Ensure personnel are properly trained in oral gavage. Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib). Administer the suspension slowly.

Experimental Protocols

Preparation of 0.5% Methylcellulose with 0.015% Tween 80 Vehicle

This protocol is for the preparation of 100 mL of the vehicle.

Materials:

  • Methylcellulose (viscosity of ~400 cP)

  • Tween 80 (Polysorbate 80)

  • Deionized water

  • Hot plate and magnetic stirrer

  • Beakers and graduated cylinders

  • Scale

Procedure:

  • Heat approximately 30 mL of deionized water to 60-70°C in a beaker with a magnetic stir bar.

  • Weigh 0.5 g of methylcellulose and slowly add it to the heated water while stirring vigorously. The solution will appear cloudy.

  • Once the methylcellulose is fully dispersed, remove the beaker from the heat and add 70 mL of cold deionized water.

  • Continue stirring in a cold water bath until the solution becomes clear and viscous.

  • Add 15 µL of Tween 80 to the solution and stir until fully mixed.

  • Store the vehicle at 4°C.

Preparation of this compound Suspension for Oral Gavage

Materials:

  • This compound powder

  • Prepared 0.5% methylcellulose with 0.015% Tween 80 vehicle

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Weigh the this compound powder and place it in a suitable container (e.g., a microcentrifuge tube or a small vial).

  • Add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for a few minutes to break up any remaining clumps.

  • Vortex the suspension thoroughly immediately before each administration to ensure uniform dosing.

Quantitative Data

While specific physicochemical data for this compound is not extensively available in the public domain, the following table provides key in vitro potency data. Researchers should consider experimentally determining properties like aqueous solubility and stability in their specific vehicle for the most accurate results.

Parameter Value Reference
FLAP Binding IC50 1.7 nM[1]
Human Whole Blood IC50 45 nM[1]
Mouse Whole Blood IC50 4800 nM[1]

Visualizations

Signaling Pathway of this compound Action

G Mechanism of Action of this compound AA Arachidonic Acid FLAP FLAP AA->FLAP binds to PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 releases FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO presents AA to LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 converts BI665915 This compound BI665915->FLAP inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation promotes CysLTs->Inflammation promotes G Experimental Workflow for this compound In Vivo Delivery Start Start PrepVehicle Prepare 0.5% Methylcellulose /0.015% Tween 80 Vehicle Start->PrepVehicle PrepSuspension Prepare this compound Suspension PrepVehicle->PrepSuspension DoseAnimal Administer via Oral Gavage PrepSuspension->DoseAnimal Monitor Monitor Animal and Collect Data DoseAnimal->Monitor Analyze Analyze Results Monitor->Analyze End End Analyze->End G Troubleshooting In Vivo Delivery Issues Start Inconsistent Experimental Results? CheckFormulation Check Formulation Homogeneity Start->CheckFormulation Yes Precipitation Precipitation Observed? CheckFormulation->Precipitation CheckDosing Review Dosing Technique RefineTechnique Refine Gavage Technique CheckDosing->RefineTechnique Improper Technique ConsiderAlternatives Consider Alternative Formulations CheckDosing->ConsiderAlternatives Technique OK Precipitation->CheckDosing No Sonication Use Sonication Precipitation->Sonication Yes FreshPrep Prepare Fresh Suspension Sonication->FreshPrep FreshPrep->CheckDosing Success Problem Resolved RefineTechnique->Success ConsiderAlternatives->Success

References

Validation & Comparative

A Comparative Guide to (S)-BI 665915 and Other FLAP Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-Lipoxygenase-Activating Protein (FLAP) inhibitor (S)-BI 665915 against other notable FLAP inhibitors. The information is presented with supporting experimental data to aid in the selection of appropriate research tools.

FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in a variety of diseases, including asthma, cardiovascular conditions, and certain cancers. Inhibitors of FLAP, therefore, represent a promising therapeutic avenue. This guide focuses on the performance of this compound in comparison to other well-characterized FLAP inhibitors: MK-886, Veliflapon, Atreleuton, Quiflapon, Fiboflapon, and Atuliflapon.

In Vitro Potency and Cellular Activity

The in vitro potency of FLAP inhibitors is a key determinant of their potential efficacy. This is typically assessed through binding assays to the FLAP protein and functional assays measuring the inhibition of leukotriene B4 (LTB4) production in human whole blood.

CompoundFLAP Binding IC50 (nM)Human Whole Blood LTB4 Inhibition IC50 (nM)
This compound 1.7 [1]45 [1]
MK-88630[2]1100[2]
Veliflapon (BAY X 1005)Not explicitly found17000 (in vitro LTB4 synthesis inhibition)[3]
Atreleuton (ABT-761)Not a FLAP inhibitor; 5-LO inhibitor (IC50 = 23 nM)[4]160 (in isolated human whole blood)[4]
Quiflapon (MK-591)1.6[5]510[5]
Fiboflapon (GSK2190915)2.9[6]76[6]
Atuliflapon (AZD5718)6.0 (binding affinity) [https://www.medchemexpress.com/azd5718.html]39[7]

This compound demonstrates high potency in FLAP binding assays, comparable to Quiflapon, and exhibits potent inhibition of LTB4 production in a cellular context, surpassed only by Atuliflapon in the presented data.

Pharmacokinetic Profiles

A favorable pharmacokinetic profile is essential for in vivo studies and potential therapeutic applications. The following table summarizes key pharmacokinetic parameters for this compound in various preclinical species.

SpeciesRouteDoseBioavailability (%)Plasma ClearanceVolume of Distribution (Vss)
RatIV1 mg/kg45-637% of hepatic blood flow[1]0.5-1.2 L/kg[1]
PO10 mg/kg
DogIV1 mg/kg45-632.8% of hepatic blood flow[1]0.5-1.2 L/kg[1]
PO10 mg/kg
Cynomolgus MonkeyIV1 mg/kg45-633.6% of hepatic blood flow[1]0.5-1.2 L/kg[1]
PO10 mg/kg

This compound displays good oral bioavailability and low plasma clearance across multiple species, indicating its suitability for in vivo research.

In Vivo Efficacy

The ultimate test of a FLAP inhibitor's utility lies in its ability to modulate leukotriene biosynthesis in a living organism.

  • This compound: Demonstrates dose-dependent inhibition of LTB4 production in mouse whole blood following oral administration of 1-100 mg/kg.[1]

  • MK-886: Oral administration of 5 mg/kg in a rabbit model of endotoxic shock significantly inhibited the decline in arterial blood pressure.[8]

  • Veliflapon (BAY X 1005): Showed efficacy in a human clinical trial, where a 750 mg dose blunted the bronchospastic response to cold dry air hyperventilation in asthmatic patients.[9]

  • Fiboflapon (GSK2190915): In rats, oral administration of 1 mg/kg resulted in sustained inhibition of LTB4 biosynthesis in whole blood for up to 12 hours. It also dose-dependently reduced LTB4 and cysteinyl leukotriene production in a peritoneal zymosan-induced inflammation model.[6][10]

  • Atuliflapon (AZD5718): Currently in Phase 2a clinical trials for moderate-to-severe uncontrolled asthma.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings.

FLAP Binding Assay (General Protocol)

A common method for determining the binding affinity of inhibitors to FLAP is a competitive binding assay.

  • Preparation of Membranes: Membranes from cells expressing FLAP (e.g., human neutrophils or transfected cell lines) are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled FLAP inhibitor, such as [3H]MK-886, is used as the tracer.

  • Competition: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Human Whole Blood LTB4 Inhibition Assay (General Protocol)

This assay measures the functional inhibition of the leukotriene biosynthetic pathway in a physiologically relevant matrix.

  • Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Inhibitor Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time at 37°C.

  • Stimulation: Leukotriene biosynthesis is stimulated by adding a calcium ionophore, such as A23187.

  • Termination: The reaction is stopped by placing the samples on ice and/or adding a protein precipitation agent.

  • LTB4 Quantification: After centrifugation to remove blood cells, the concentration of LTB4 in the plasma or supernatant is measured using a validated method, typically an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces LTB4 production by 50% compared to the vehicle control, is calculated.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Leukotriene_Biosynthesis_Pathway PLA2 Phospholipase A2 (cPLA2) AA Arachidonic Acid (AA) PLA2->AA Releases from membrane phospholipids FLAP 5-Lipoxygenase-Activating Protein (FLAP) AA->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO Presents AA to FiveHPETE 5-HPETE FiveLO->FiveHPETE Oxygenates AA LTA4 Leukotriene A4 (LTA4) FiveHPETE->LTA4 Dehydrates LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Catalyzed by LTA4H LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Catalyzed by LTC4S LTA4H LTA4 Hydrolase LTC4S LTC4 Synthase Inhibitor This compound & Other FLAP Inhibitors Inhibitor->FLAP Inhibits

Figure 1: Leukotriene Biosynthesis Pathway and the site of action for FLAP inhibitors.

LTB4_Inhibition_Assay_Workflow start Start collect_blood Collect Human Whole Blood start->collect_blood pre_incubate Pre-incubate with This compound or other inhibitors collect_blood->pre_incubate stimulate Stimulate with Calcium Ionophore (A23187) pre_incubate->stimulate terminate Terminate Reaction (e.g., on ice) stimulate->terminate centrifuge Centrifuge to Separate Plasma terminate->centrifuge quantify Quantify LTB4 (ELISA or LC-MS) centrifuge->quantify analyze Analyze Data & Calculate IC50 quantify->analyze end End analyze->end

Figure 2: A generalized experimental workflow for the Human Whole Blood LTB4 Inhibition Assay.

References

A Comparative Efficacy Analysis of (S)-BI 665915 and MK-886 as FLAP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent 5-Lipoxygenase-Activating Protein (FLAP) inhibitors: (S)-BI 665915 and MK-886. Both compounds target the biosynthesis of leukotrienes, critical mediators of inflammation, by inhibiting FLAP. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Mechanism of Action: Targeting the Leukotriene Biosynthesis Pathway

This compound and MK-886 exert their effects by inhibiting the 5-Lipoxygenase-Activating Protein (FLAP), a crucial component in the biosynthesis of leukotrienes.[1] Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid and are implicated in a variety of inflammatory diseases.[2][3][4][5] The pathway begins with the release of arachidonic acid from the cell membrane, which is then presented to 5-lipoxygenase (5-LO) by FLAP.[1] This interaction is essential for the subsequent conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor to all other leukotrienes, including the potent chemoattractant LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).[2][3][4][5] By binding to FLAP, this compound and MK-886 prevent the association of 5-LO with its substrate, thereby blocking the entire leukotriene biosynthetic cascade.[1][6]

Leukotriene_Biosynthesis_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Converts AA to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Inflammation Inflammatory Responses LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation S_BI_665915 This compound S_BI_665915->FLAP Inhibits MK_886 MK-886 MK_886->FLAP Inhibits

Figure 1: Simplified signaling pathway of leukotriene biosynthesis and the inhibitory action of this compound and MK-886.

Quantitative Efficacy Comparison

The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and MK-886 against their primary target, FLAP, and known off-targets for MK-886.

Table 1: In Vitro Efficacy against FLAP

CompoundAssaySpeciesIC50Reference
This compound FLAP BindingHuman1.7 nM
Human Whole Blood (LTB4 inhibition)Human45 nM
Mouse Whole Blood (LTB4 inhibition)Mouse4800 nM
MK-886 FLAP BindingHuman30 nM
Leukotriene Biosynthesis (intact leukocytes)Human3 nM
Human Whole Blood (leukotriene biosynthesis)Human1.1 µM

Table 2: Off-Target Activity of MK-886

TargetAssaySpeciesIC50Reference
PPARα Reporter AssayMonkey, Mouse, Human~10-20 µM (80% inhibition)[7][8]
Cyclooxygenase-1 (COX-1) Isolated EnzymeNot Specified8 µM[9]
Washed Human PlateletsHuman13-15 µM[9]
Cyclooxygenase-2 (COX-2) Isolated EnzymeNot Specified58 µM[9]
DNA Polymerase κ (hpol κ) In vitro polymerase activityHumanNot specified, but identified as a potent inhibitor[3]
DNA Polymerase ι (hpol ι) In vitro polymerase activityHumanMore potent inhibition than other DNA polymerases[1][3][4]
B-family DNA Polymerase (Dpo1) In vitro polymerase activitySulfolobus solfataricus59.8 ± 18.5 µM[1]

This compound has been shown to be highly selective with no significant inhibition observed against a panel of 315 GPCRs and 546 kinases at concentrations up to 10 µM and 3 µM, respectively.[6]

Experimental Protocols

Detailed, step-by-step protocols for the key assays cited are provided below. These represent generalized procedures based on established methodologies.

FLAP Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to FLAP in a membrane preparation.

FLAP_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Culture FLAP-expressing cells (e.g., HL-60) Homogenization 2. Homogenize cells in lysis buffer Cell_Culture->Homogenization Centrifugation 3. Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension 4. Resuspend membrane pellet in assay buffer Centrifugation->Resuspension Incubation 5. Incubate membranes with radiolabeled FLAP ligand (e.g., [3H]-MK-886) and test compound Resuspension->Incubation Filtration 6. Separate bound from free ligand by rapid filtration Incubation->Filtration Washing 7. Wash filter to remove non-specific binding Filtration->Washing Scintillation 8. Measure radioactivity on filter using scintillation counting Washing->Scintillation Calculation 9. Calculate specific binding and determine IC50 of test compound Scintillation->Calculation

References

A Head-to-Head Comparison of (S)-BI 665915 and Other Leukotriene B4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of (S)-BI 665915, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, with other notable inhibitors of the leukotriene B4 (LTB4) pathway. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds in preclinical and clinical research.

Introduction to LTB4 Inhibition

Leukotriene B4 (LTB4) is a powerful lipid mediator deeply involved in inflammatory processes. Its synthesis is initiated from arachidonic acid through the action of 5-lipoxygenase (5-LOX) and the 5-lipoxygenase-activating protein (FLAP). Elevated levels of LTB4 are associated with a variety of inflammatory diseases, making the inhibition of its production a key therapeutic strategy. This can be achieved by targeting different components of the LTB4 synthesis pathway, including FLAP, the 5-LOX enzyme itself, or the LTB4 receptors. This guide focuses on comparing this compound, a FLAP inhibitor, with other agents that modulate LTB4 activity.

The LTB4 Synthesis Pathway

The generation of LTB4 is a multi-step process within the cell, primarily in leukocytes. Understanding this pathway is crucial for appreciating the mechanism of action of the inhibitors discussed.

LTB4_Pathway cluster_membrane Cell Membrane Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cPLA2 FLAP 5-Lipoxygenase-Activating Protein (FLAP) AA->FLAP Binding Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX AA Transfer LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Oxidation LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Hydrolysis LTA4_hydrolase LTA4 Hydrolase BLT_receptor BLT1/BLT2 Receptors LTB4->BLT_receptor Binding Inflammation Inflammatory Responses (e.g., Chemotaxis) BLT_receptor->Inflammation Signaling Cascade FLAP_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Cell_Membranes Isolate Cell Membranes (e.g., from HL-60 cells) Incubate Incubate Membranes, Radioligand, and Test Compound Cell_Membranes->Incubate Radioligand Prepare Radioligand (e.g., [3H]-MK-886) Radioligand->Incubate Test_Compound Prepare Test Compound (e.g., this compound) Test_Compound->Incubate Filter Separate Bound and Free Radioligand (via filtration) Incubate->Filter Scintillation Quantify Radioactivity (Scintillation Counting) Filter->Scintillation IC50_Calc Calculate IC50 Value Scintillation->IC50_Calc HWB_LTB4_Assay cluster_prep Preparation cluster_incubation Incubation & Stimulation cluster_termination Reaction Termination cluster_analysis LTB4 Quantification Blood_Collection Collect Human Whole Blood (with anticoagulant) Pre_Incubate Pre-incubate Blood with Test Compound Blood_Collection->Pre_Incubate Test_Compound Prepare Test Compound (e.g., this compound) Test_Compound->Pre_Incubate Stimulate Stimulate LTB4 Production (e.g., with Calcium Ionophore A23187) Pre_Incubate->Stimulate Terminate Stop Reaction (e.g., with cold EDTA/methanol) Stimulate->Terminate Centrifuge Centrifuge to Separate Plasma Terminate->Centrifuge ELISA Measure LTB4 in Plasma (e.g., by ELISA) Centrifuge->ELISA IC50_Calc Calculate IC50 Value ELISA->IC50_Calc

Independent Validation of Published (S)-BI 665915 Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-lipoxygenase-activating protein (FLAP) inhibitor (S)-BI 665915 with alternative compounds. The information is compiled from publicly available data to aid in the independent validation and assessment of this research tool.

This compound is a potent and orally active inhibitor of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1] Developed by Boehringer Ingelheim, it is offered through their opnMe portal as a tool for independent research. This guide summarizes the published data for this compound and compares it with other well-known FLAP inhibitors.

Quantitative Data Comparison

The following tables provide a summary of the available quantitative data for this compound and a selection of alternative FLAP inhibitors. It is important to note that a direct head-to-head comparative study from an independent source was not identified in the public domain. Therefore, the data presented below is compiled from various sources and should be interpreted with caution, as experimental conditions may have varied between studies.

Table 1: In Vitro Potency of FLAP Inhibitors

CompoundTargetAssay TypeIC₅₀ (nM)Source
This compound FLAPBinding Assay1.7Boehringer Ingelheim[1][2]
This compound FLAPHuman Whole Blood (LTB₄ Inhibition)45MedchemExpress
MK-886FLAPBinding Assay30ProbeChem[2]
Quiflapon (MK-0591)FLAPBinding Assay1.6ProbeChem[2]
Atuliflapon (AZD-5718)FLAPBinding Assay6.3ProbeChem[2]
Fiboflapon (AM-803)FLAPBinding Assay2.6ProbeChem[2]
ABT-080FLAPLTB₄ Formation20ProbeChem[2]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

SpeciesRouteDoseBioavailability (%)
Rat, Dog, Cynomolgus Monkeyi.v. / p.o.1 mg/kg (i.v.), 10 mg/kg (p.o.)45 - 63

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

FLAP_Signaling_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP 5-LOX 5-LOX FLAP->5-LOX transfers AA to LTA4 Leukotriene A₄ (LTA₄) 5-LOX->LTA4 converts LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (CysLTs) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation BI_665915 This compound BI_665915->FLAP inhibits

FLAP Signaling Pathway Inhibition

The diagram above illustrates the leukotriene biosynthesis pathway. Arachidonic acid is transferred by FLAP to 5-lipoxygenase (5-LOX), leading to the production of leukotrienes (LTB₄ and CysLTs), which are key mediators of inflammation. This compound acts by inhibiting FLAP, thereby blocking the entire downstream pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Whole_Blood Human Whole Blood Collection Aliquots Aliquoting Whole_Blood->Aliquots Incubation Pre-incubation with This compound or Vehicle Aliquots->Incubation Stimulation Stimulation with Calcium Ionophore (A23187) Incubation->Stimulation Termination Reaction Termination & Plasma Separation Stimulation->Termination Extraction Leukotriene Extraction Termination->Extraction Quantification LTB₄ Quantification (ELISA) Extraction->Quantification Data_Analysis Data Analysis (IC₅₀ Determination) Quantification->Data_Analysis

Human Whole Blood LTB₄ Inhibition Assay Workflow

This workflow outlines the key steps in a typical human whole blood assay used to determine the functional potency of FLAP inhibitors. The assay measures the inhibition of LTB₄ production in response to a stimulant.

Logical_Comparison BI_665915 This compound Potency: High (1.7 nM binding IC₅₀) Oral Bioavailability: Good (45-63%) Comparison Comparative Assessment | {Potency | Selectivity | Pharmacokinetics | Availability for Research} BI_665915->Comparison Alternatives Alternative FLAP Inhibitors MK-886 Quiflapon (MK-0591) Atuliflapon (AZD-5718) Alternatives->Comparison

Logical Framework for Comparison

This diagram presents the logical relationship for comparing this compound with alternative FLAP inhibitors, focusing on key parameters for evaluating their suitability for specific research applications.

Experimental Protocols

Detailed experimental protocols are crucial for the independent validation of published data. Below is a generalized protocol for a human whole blood LTB₄ inhibition assay, based on common methodologies.

Objective: To determine the in vitro potency of this compound in inhibiting LTB₄ production in human whole blood.

Materials:

  • Freshly drawn human whole blood (anticoagulant: heparin or EDTA)

  • This compound and other test compounds

  • Vehicle control (e.g., DMSO)

  • Calcium Ionophore A23187 (stimulant)

  • Phosphate Buffered Saline (PBS)

  • LTB₄ ELISA kit

  • Centrifuge, incubator, microplate reader

Procedure:

  • Blood Collection and Preparation: Collect human whole blood from healthy donors into tubes containing an anticoagulant. Aliquot the blood into microcentrifuge tubes.

  • Compound Incubation: Prepare serial dilutions of this compound and other test compounds in the appropriate vehicle. Add a small volume of the compound dilutions or vehicle control to the blood aliquots. Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Prepare a working solution of Calcium Ionophore A23187 in a suitable buffer. Add the A23187 solution to the blood samples to stimulate LTB₄ production. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination and Plasma Separation: Stop the reaction by placing the tubes on ice and/or adding a chelating agent like EDTA. Centrifuge the samples to separate the plasma from the blood cells.

  • LTB₄ Quantification: Collect the plasma supernatant. Measure the concentration of LTB₄ in the plasma samples using a commercially available LTB₄ ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of LTB₄ inhibition against the concentration of the test compound. Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of LTB₄ production.

Note: This is a generalized protocol. Specific parameters such as incubation times, concentrations of reagents, and the choice of ELISA kit should be optimized and standardized for each experiment. For detailed protocols, it is recommended to consult relevant publications and the manufacturer's instructions for the specific reagents and kits used.[3]

Conclusion

This compound is a highly potent FLAP inhibitor with good oral bioavailability in preclinical species. The available data suggests it is a valuable tool for in vitro and in vivo studies of the leukotriene pathway. While a direct independent comparative study is lacking, the compiled data in this guide provides a foundation for researchers to evaluate this compound in the context of other available FLAP inhibitors. For definitive validation, researchers are encouraged to perform their own head-to-head comparisons under their specific experimental conditions.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (S)-BI 665915

Author: BenchChem Technical Support Team. Date: November 2025

(S)-BI 665915 is a highly potent, orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP), with an IC50 of 1.7 nM.[1][2][3] Due to its high potency, this compound requires stringent handling procedures to minimize exposure and ensure the safety of laboratory personnel. This guide provides essential information on the personal protective equipment (PPE) required for handling this compound, along with operational and disposal plans.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical when handling potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Minimum PPE Requirement Enhanced Precautions (for high-risk procedures) *
Weighing and preparing solutions - Disposable nitrile gloves (double-gloved)[4] - Lab coat[4][5] - Safety glasses with side shields[4][6]- Chemical splash goggles[6] - Face shield[5][6] - Respiratory protection (e.g., N95 respirator or powered air-purifying respirator - PAPR)[5]
Cell culture and in vitro assays - Disposable nitrile gloves[4] - Lab coat[4][5] - Safety glasses[4][6]- Chemical splash goggles[6]
In vivo studies (animal handling) - Disposable nitrile gloves[4] - Lab coat or dedicated gown[4][5] - Safety glasses[4][6]- Respiratory protection if aerosolization is possible[5]
Waste Disposal - Disposable nitrile gloves[4] - Lab coat[4][5] - Safety glasses[4][6]- Chemical splash goggles and face shield for handling liquid waste[5][6]

*High-risk procedures include handling large quantities of the compound, procedures with a high likelihood of aerosol generation, or cleaning up spills.

Experimental Protocols: Donning and Doffing PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean lab coat or gown, ensuring it is fully buttoned.[7]

  • Respiratory Protection (if required): Put on the respirator, ensuring a proper fit and seal.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.[7]

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don a second pair of gloves over the first.[4]

Doffing Procedure:

  • Gloves: Remove the outer pair of gloves first, being careful not to touch the outside with bare hands. Then, remove the inner pair.

  • Gown/Lab Coat: Unbutton the lab coat and roll it down from the shoulders, turning it inside out as you remove it.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove eye and face protection.

  • Respiratory Protection (if required): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands again thoroughly with soap and water.

Visualizing Safety Workflows

To further clarify the safety procedures for handling this compound, the following diagrams illustrate key decision-making and operational workflows.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Required PPE start Start: Handling this compound risk_assessment Assess Risk of Exposure (Quantity, Aerosolization Potential) start->risk_assessment low_risk Low Risk (e.g., small quantities, non-aerosolizing) risk_assessment->low_risk Low high_risk High Risk (e.g., large quantities, potential for aerosols) risk_assessment->high_risk High min_ppe Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses low_risk->min_ppe enhanced_ppe Enhanced PPE: - Minimum PPE plus: - Respirator - Face Shield/Goggles high_risk->enhanced_ppe

Caption: PPE selection workflow for this compound handling.

Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Containment Area (e.g., Fume Hood, Glove Box) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Dispose of Waste in Designated Hazardous Waste Containers decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

References

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-BI 665915
Reactant of Route 2
(S)-BI 665915

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.